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  • Product: Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride

Core Science & Biosynthesis

Foundational

"Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride" CAS number and properties

Privileged Scaffolds in Modern Therapeutics: A Technical Whitepaper on endo-3-Azabicyclo[3.2.1]octan-6-ol Hydrochloride Executive Summary In contemporary medicinal chemistry, the shift from flat, sp2-rich aromatic rings...

Author: BenchChem Technical Support Team. Date: March 2026

Privileged Scaffolds in Modern Therapeutics: A Technical Whitepaper on endo-3-Azabicyclo[3.2.1]octan-6-ol Hydrochloride

Executive Summary

In contemporary medicinal chemistry, the shift from flat, sp2-rich aromatic rings to sp3-rich, three-dimensional architectures has become a cornerstone of rational drug design. Bridged bicyclic amines, in particular, offer unparalleled conformational restriction and vector precision. This whitepaper provides an in-depth technical analysis of endo-3-azabicyclo[3.2.1]octan-6-ol hydrochloride , a highly specialized building block that has recently emerged as a critical scaffold in the synthesis of next-generation oncology therapeutics, most notably Pan-KRAS inhibitors[1][2].

Physicochemical Profiling & Structural Causality

Before deploying a building block in a synthetic route, it is imperative to understand how its physical properties and three-dimensional structure dictate both its chemical reactivity and its ultimate pharmacological behavior.

Table 1: Quantitative Physicochemical Data

Property Value
Chemical Name endo-3-azabicyclo[3.2.1]octan-6-ol hydrochloride
CAS Number 2940859-74-3[3][4]
Molecular Formula C₇H₁₄ClNO (Base: C₇H₁₃NO)
Molecular Weight 163.65 g/mol
Purity Standard ≥97%[4]
Physical State Solid / Powder[3]

| Storage Conditions | Sealed in dry, 2-8°C or Room Temperature[4] |

Structural Causality in Drug Design:

  • Conformational Rigidity: The [3.2.1] bicyclic framework locks the molecule into a rigid chair-boat hybrid conformation. When incorporated into an Active Pharmaceutical Ingredient (API), this pre-organization drastically reduces the entropic penalty typically incurred when a flexible molecule binds to a target protein[5].

  • Endo-Stereochemistry: The specific endo orientation of the hydroxyl group at the C6 position is not arbitrary. It provides a precise, geometrically defined vector for hydrogen bonding (acting as both a donor and acceptor) within deep, hydrophobic allosteric pockets of target kinases and GTPases[1].

  • Hydrochloride Salt Form: The isolation of this scaffold as a hydrochloride salt serves a dual purpose. First, it prevents the spontaneous oxidation of the secondary amine. Second, it significantly enhances the compound's handling properties, ensuring a free-flowing powder with high aqueous solubility for subsequent biphasic or polar aprotic reactions[3].

Application in Oncology: Pan-KRAS Inhibitor Development

For decades, the Kirsten Rat Sarcoma (KRAS) viral oncogene homolog was considered "undruggable" due to its picomolar affinity for GTP and lack of deep binding pockets. However, recent breakthroughs have identified allosteric sites that can be targeted by covalent and non-covalent inhibitors[6].

The endo-3-azabicyclo[3.2.1]octan-6-ol scaffold has been successfully integrated into tetrahydropyridopyrimidine and azaquinazoline cores to create Pan-KRAS inhibitors [1][6]. These compounds are designed to inhibit multiple mutated forms of KRAS (e.g., G12A, G12C, G12D, G12V, and Q61H)[2]. The azabicyclo moiety acts as a highly optimized solvent-exposed or pocket-filling group that maximizes Lipophilic Efficiency (LipE) while maintaining critical binding interactions.

KRAS_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS SOS (GEF) RTK->SOS Activation KRAS_GDP KRAS-GDP (Inactive) SOS->KRAS_GDP Nucleotide Exchange KRAS_GTP KRAS-GTP (Active Mutant) KRAS_GDP->KRAS_GTP GTP Binding RAF RAF Kinase KRAS_GTP->RAF Effector Binding Pan_KRAS_Inhibitor Pan-KRAS Inhibitor (Azabicyclo Scaffold) Pan_KRAS_Inhibitor->KRAS_GTP Allosteric Blockade MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation Transcription

Fig 1. KRAS signaling cascade and allosteric blockade by azabicyclo-derived inhibitors.

Experimental Workflows: Nucleophilic Aromatic Substitution (SNAr)

To integrate this scaffold into a complex API architecture, Nucleophilic Aromatic Substitution (SNAr) is the industry standard. As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system —meaning the reaction conditions inherently prevent side reactions, and in-process controls provide real-time confirmation of success[1].

Synthesis_Workflow Step1 Step 1: Free-Basing Add DIPEA to HCl Salt Step2 Step 2: Scavenging Add 4Å Mol Sieves Step1->Step2 Step3 Step 3: SNAr Reaction Introduce Electrophile Step2->Step3 Step4 Step 4: Validation LC-MS Monitoring Step3->Step4 Step5 Step 5: Purification Prep-HPLC (C18) Step4->Step5

Fig 2. Self-validating SNAr workflow for azabicyclo scaffold integration.

Step-by-Step Methodology:

Note: The following protocol describes the coupling of endo-3-azabicyclo[3.2.1]octan-6-ol hydrochloride to a fluorinated heteroaryl core (e.g., a fluoropyrido[4,3-d]pyrimidine derivative).

  • Free-Basing and Activation:

    • Action: Suspend 2.0 equivalents of endo-3-azabicyclo[3.2.1]octan-6-ol hydrochloride in anhydrous N,N-Dimethylformamide (DMF). Add 10.0 equivalents of N,N-Diisopropylethylamine (DIPEA)[6][7].

    • Causality: The HCl salt must be neutralized to liberate the secondary amine for nucleophilic attack. DIPEA is chosen because it is a sterically hindered, non-nucleophilic base; it successfully deprotonates the salt without competing with the azabicyclo scaffold for the electrophile.

  • Moisture Scavenging:

    • Action: Introduce activated 4Å molecular sieves to the reaction mixture[1].

    • Causality: Trace water in the DMF or hygroscopic salts can act as a competing nucleophile, leading to the hydrolysis of the electrophilic heteroaryl halide. The sieves act as an internal thermodynamic trap for moisture, ensuring high chemoselectivity.

  • Electrophile Introduction & Coupling:

    • Action: Add 1.0 equivalent of the target electrophile. Stir the mixture at 40 °C for 12 hours[6][7].

    • Causality: The [3.2.1] bicyclic system exerts significant steric bulk. Mild heating to 40 °C provides the necessary activation energy to overcome this steric hindrance during the formation of the Meisenheimer complex, while remaining cool enough to prevent thermal degradation of the endo-hydroxyl group.

  • In-Process Control (Self-Validation):

    • Action: Withdraw a 5 µL aliquot, dilute in MeCN/H₂O, and analyze via LC-MS (ESI+).

    • Causality: A self-validating protocol relies on empirical proof before proceeding. The reaction is deemed complete only when the starting electrophile mass is fully consumed and the corresponding product mass (M+1) is the dominant peak[6].

  • Workup and Purification:

    • Action: Filter the mixture to remove the molecular sieves. Purify the crude filtrate directly via reversed-phase flash chromatography (C18 column) using a gradient of water/acetonitrile modified with 0.1% formic acid[7].

    • Causality: Formic acid is critical here; it protonates the newly formed tertiary amine (or adjacent basic nitrogens on the core), preventing peak tailing and ensuring sharp, high-resolution separation from unreacted starting materials.

References

  • [4] Zhenhao Trade. "endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride - 广州甄皓贸易有限公司官网". Available at: [Link]

  • [5] MDPI. "Diversity-Oriented Synthesis as a Tool for Chemical Genetics". Available at: [Link]

  • [7] Google Patents. "US20220194961A1 - Tetrahydropyridopyrimidine pan-kras inhibitors". Available at:

  • [1] Google Patents. "WO2022132200A1 - Azaquinazoline pan-kras inhibitors". Available at:

  • [2] Google Patents. "WO2023244600A1 - Prodrugs of pan-kras inhibitors". Available at:

  • [6] Google Patents. "WO2023244604A1 - Tetrahydropyridopyrimidine pan-kras inhibitors". Available at:

Sources

Exploratory

Comprehensive Physicochemical and Synthetic Profiling of Endo-3-azabicyclo[3.2.1]octan-6-ol Hydrochloride in Medicinal Chemistry

Executive Summary In the modern landscape of drug discovery, the transition from flat, sp²-rich aromatic systems to three-dimensional, sp³-rich architectures is a proven strategy for improving the pharmacokinetic and pha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of drug discovery, the transition from flat, sp²-rich aromatic systems to three-dimensional, sp³-rich architectures is a proven strategy for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these 3D architectures, the endo-3-azabicyclo[3.2.1]octan-6-ol scaffold has emerged as a highly versatile, conformationally restricted bioisostere for traditional monocycles like piperidines and morpholines.

This technical whitepaper provides an in-depth analysis of the physical and chemical properties of endo-3-azabicyclo[3.2.1]octan-6-ol hydrochloride . Designed for medicinal chemists and process scientists, this guide dissects the structural advantages of the scaffold, details self-validating synthetic protocols for its derivatization, and explores its application in targeting complex biological pathways, such as mechanistic target of rapamycin (mTOR)[1] and KRAS[2].

Physicochemical Profiling and Structural Logic

The hydrochloride salt of endo-3-azabicyclo[3.2.1]octan-6-ol is highly favored in bench chemistry due to its enhanced bench stability, high crystallinity, and resistance to oxidative degradation compared to its free-base counterpart.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters critical for reaction planning and formulation.

PropertyValueImplication for Drug Design & Synthesis
Chemical Name Endo-3-azabicyclo[3.2.1]octan-6-ol hydrochlorideSpecifies the exact stereochemical projection of the C6 hydroxyl group.
CAS Number 2940859-74-3[3]Essential for precise procurement and database querying.
Molecular Formula C₇H₁₄ClNOIndicates the 1:1 stoichiometry of the base to hydrochloric acid.
Molecular Weight 163.65 g/mol Low molecular weight allows for extensive functionalization while maintaining Lipinski compliance.
Predicted pKa (Amine) ~9.2 - 11.5[4]Dictates the choice of base (e.g., DIPEA) required for complete neutralization during N-alkylation.
Appearance White to off-white solidHigh crystallinity ensures purity and simplifies handling.
Stereochemical Significance: The "Endo" Advantage

The 3-azabicyclo[3.2.1]octane system consists of a six-membered piperidine ring locked into a chair conformation by a two-carbon bridge. The stereochemistry of the hydroxyl group at the C6 position is designated as endo, meaning it is oriented toward the larger three-carbon bridge containing the nitrogen atom.

This specific spatial arrangement is not merely a structural curiosity; it is a critical pharmacophore vector. When utilized in drug design—such as in the development of non-covalent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors[5]—the endo configuration forces the hydroxyl group (or its derivatives) into a precise trajectory that maximizes hydrogen bonding with target residues while minimizing the entropic penalty typically associated with flexible alkyl chains.

Bioisostere A Traditional Monocycles (Piperidine/Morpholine) B High CYP450 Liability A->B C Bridged Bicyclic Scaffold (3-azabicyclo[3.2.1]octane) A->C Bioisosteric Replacement D Steric Shielding C->D E Enhanced Metabolic Stability D->E

Figure 1: Logical framework for utilizing bridged bicyclic scaffolds to overcome metabolic liabilities.

Chemical Reactivity & Derivatization Workflows

The presence of two orthogonal reactive sites—a secondary amine (masked as an HCl salt) and a secondary alcohol—makes this compound an ideal bifunctional building block. However, selective functionalization requires rigorous control of reaction conditions.

Synthetic Logic
  • N-Functionalization First: The secondary amine is significantly more nucleophilic than the secondary alcohol. By neutralizing the HCl salt with a non-nucleophilic base, the amine can be selectively acylated or alkylated without requiring protection of the C6 hydroxyl group.

  • O-Functionalization Second: Once the nitrogen is functionalized (or protected via a Boc group[6]), the C6 hydroxyl can be deprotonated using a strong base (e.g., NaH) to facilitate etherification, or activated for esterification.

Workflow A Endo-3-azabicyclo[3.2.1]octan-6-ol HCl B Free-Basing (DIPEA/DCM) A->B Neutralization C N-Functionalization B->C Electrophile D O-Functionalization B->D Requires N-Boc C->D C6 Modification E Bioactive Scaffold C->E D->E

Figure 2: Synthetic workflow for the derivatization of Endo-3-azabicyclo[3.2.1]octan-6-ol.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not only list steps but must include built-in validation mechanisms to prevent downstream failures.

Protocol 1: Free-Basing and Selective N-Acylation

Objective: To selectively form an amide bond at the N3 position without O-acylation at C6.

Causality & Reagent Selection: N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile. Dichloromethane (DCM) is used as it effectively solvates the free base while remaining inert to acyl chlorides.

Step-by-Step Methodology:

  • Suspension: Suspend endo-3-azabicyclo[3.2.1]octan-6-ol hydrochloride (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert nitrogen atmosphere.

  • Neutralization: Add DIPEA (2.5 eq) dropwise at 0 °C.

    • Validation Check 1: The cloudy suspension will transition to a clear solution as the insoluble HCl salt is converted into the highly soluble free amine.

  • Electrophile Addition: Slowly add the desired acyl chloride (1.05 eq) dissolved in a minimal volume of DCM. Maintain the temperature at 0 °C to suppress O-acylation kinetically.

  • Reaction Monitoring: Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Validation Check 2 (Self-Validating System): Quench a 10 µL aliquot in 1 mL of 1:1 H₂O/MeCN. Analyze via LC-MS. The reaction is complete when the mass corresponding to the free amine (m/z [M+H]⁺ = 128.1) is completely consumed, replaced by the target amide mass. The absence of a di-acylated mass confirms selectivity.

  • Workup: Wash the organic layer sequentially with saturated aqueous NaHCO₃, 1M HCl (to remove unreacted amine), and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol 2: Strong-Base Mediated O-Alkylation

Objective: To etherify the endo-hydroxyl group following N-protection.

Causality & Reagent Selection: The secondary alcohol has a high pKa (~16), necessitating a strong base like Sodium Hydride (NaH) to drive the equilibrium toward the highly nucleophilic alkoxide. N,N-Dimethylformamide (DMF) is the optimal solvent because it is polar aprotic; it strongly solvates the Na⁺ cation, leaving the alkoxide "naked" and highly reactive.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the N-protected (e.g., N-Boc) endo-3-azabicyclo[3.2.1]octan-6-ol (1.0 eq) in anhydrous DMF. Cool to 0 °C. Add NaH (60% dispersion in mineral oil, 1.5 eq) in small portions.

    • Validation Check 1: The evolution of hydrogen gas (bubbling) is the primary physical indicator of successful deprotonation. Wait until gas evolution ceases (approx. 30 mins).

  • Alkylation: Introduce the alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Reaction Monitoring: Stir at room temperature for 4 hours.

    • Validation Check 2: Perform TLC (Hexanes/EtOAc 7:3). The highly polar starting material spot will disappear, replaced by a significantly higher Rf spot corresponding to the ether product.

  • Quench & Extraction: Carefully quench with saturated aqueous NH₄Cl at 0 °C to neutralize excess NaH. Extract with Ethyl Acetate. Wash the organic layer extensively with water (5 times) to remove DMF, which otherwise complicates purification.

Applications in Advanced Drug Discovery

The integration of the 3-azabicyclo[3.2.1]octane scaffold into modern pharmacophores has yielded profound clinical and preclinical successes.

  • mTOR Inhibitors: Research has demonstrated that replacing morpholine rings with bridged bicyclic systems significantly enhances selectivity for mTOR over PI3K[7]. Furthermore, these isosteres exhibit superior metabolic stability against CYP1A1 degradation, allowing for enhanced blood-brain barrier penetration and oral bioavailability[8].

  • KRAS Inhibition: Recent patent literature highlights the use of 3-azabicyclo[3.2.1]octan-6-ol derivatives in the synthesis of pan-KRAS and mutant-specific (e.g., G12C, G12D) inhibitors[9]. The rigid scaffold precisely positions the hydroxyl group to interact with the switch-II pocket of the KRAS protein[2].

  • NAAA Inhibitors: In the pursuit of non-covalent inhibitors for inflammatory conditions, the scaffold was utilized to create compounds with low nanomolar potency. The conformational restriction of the azabicyclic core was found to provide a 5-fold boost in potency compared to unbridged piperidine analogs[5].

References

  • Source: abcr.
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • Source: nih.
  • Source: google.
  • Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of endo-3-Azabicyclo[3.2.1]octan-6-ol Hydrochloride in Drug Discovery

Executive Summary The paradigm shift in medicinal chemistry from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a cornerstone of modern drug design. endo-3-Azabicyclo[3.2.1]octan-6-ol hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm shift in medicinal chemistry from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a cornerstone of modern drug design. endo-3-Azabicyclo[3.2.1]octan-6-ol hydrochloride (CAS: 2940859-74-3)[1] represents a highly valuable, conformationally restricted bridged bicyclic building block. This technical guide provides an in-depth analysis of its molecular properties, structural significance, and validated experimental protocols for its integration into advanced drug discovery pipelines.

Physicochemical Profiling & Quantitative Data

Understanding the exact molecular composition of this building block is critical for stoichiometric precision in synthetic workflows. The compound exists as a secondary amine embedded within a bridged bicyclic framework, featuring a secondary alcohol at the 6-position in the endo configuration.

Molecular Formula and Weight Calculation: The free base, endo-3-azabicyclo[3.2.1]octan-6-ol, has the molecular formula C7H13NO [2].

  • Carbon (C): 7 × 12.011 = 84.077 g/mol

  • Hydrogen (H): 13 × 1.008 = 13.104 g/mol

  • Nitrogen (N): 1 × 14.007 = 14.007 g/mol

  • Oxygen (O): 1 × 15.999 = 15.999 g/mol

  • Free Base Molecular Weight: ~127.18 g/mol [2]

To form the hydrochloride salt, one equivalent of hydrochloric acid (HCl, ~36.46 g/mol ) protonates the secondary amine, yielding the formula C7H14ClNO (or C7H13NO · HCl).

  • Hydrochloride Salt Molecular Weight: 127.18 + 36.46 = 163.64 g/mol .

Table 1: Physicochemical Properties Comparison
PropertyFree Base (endo-3-azabicyclo[3.2.1]octan-6-ol)Hydrochloride Salt
Molecular Formula C7H13NOC7H14ClNO
Molecular Weight 127.18 g/mol 163.64 g/mol
CAS Number N/A2940859-74-3
Physical State Viscous oil / Hygroscopic solidCrystalline solid
Aqueous Solubility ModerateHigh
Oxidative Stability Susceptible to air oxidationHighly stable

Structural Significance & Causality in Experimental Design

Why the Azabicyclo[3.2.1]octane Scaffold? Constraining a flexible piperidine ring into a bridged azabicyclo[3.2.1]octane system dramatically alters the pharmacological profile of the resulting drug candidate. This rigidification reduces the entropic penalty upon binding to target proteins and improves lipophilic efficiency (LipE)[3]. For instance, replacing standard morpholine or piperidine groups with bridged bicyclic systems has successfully yielded highly potent, selective inhibitors for targets like mTOR[4] and N-Acylethanolamine-hydrolyzing acid amidase (NAAA)[5].

Why the Hydrochloride Salt? From an experimental standpoint, the free base of low-molecular-weight azabicyclics is notoriously difficult to handle due to volatility and hygroscopicity. The hydrochloride salt is intentionally chosen because it forms a thermodynamically stable, crystalline lattice. Causality: The salt form ensures precise stoichiometric weighing, prevents degradation during long-term storage, and provides excellent solubility in polar protic solvents for analytical validation.

Biological Context & Signaling Pathways

The incorporation of the azabicyclo[3.2.1]octane core is pivotal in the development of non-covalent NAAA inhibitors[3]. NAAA is a cysteine hydrolase responsible for the degradation of endogenous palmitoylethanolamide (PEA), a lipid mediator that exerts profound anti-inflammatory and analgesic effects. By utilizing the rigid azabicyclo scaffold, researchers have achieved submicromolar inhibition of NAAA, preventing PEA breakdown and promoting the resolution of neuroinflammation[5].

G A Endogenous PEA (Anti-inflammatory) B NAAA Enzyme (Hydrolysis) A->B Substrate C Pro-inflammatory State B->C Degradation D Azabicyclo[3.2.1]octane Derivatives E Inhibition of NAAA D->E Binding E->B Blocks F Sustained PEA Levels (Resolution of Inflammation) E->F Promotes

Logical relationship: Azabicyclo[3.2.1]octane derivatives inhibiting NAAA to preserve PEA.

Validated Experimental Methodologies

To utilize endo-3-azabicyclo[3.2.1]octan-6-ol hydrochloride in standard cross-coupling or N-alkylation/acylation reactions, the amine must be liberated in situ. The following is a self-validating protocol for the N-sulfonylation of the scaffold.

Step-by-Step Protocol: N-Sulfonylation Workflow

  • Preparation: Suspend 1.0 equivalent (e.g., 163.6 mg, 1.0 mmol) of endo-3-azabicyclo[3.2.1]octan-6-ol hydrochloride in 5.0 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • In Situ Free-Basing: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is chosen over triethylamine because its bulky isopropyl groups render it non-nucleophilic. This prevents the base from competing with the secondary amine for the electrophile, while successfully neutralizing the HCl to liberate the reactive free base.

  • Electrophile Addition: Cool the reaction mixture to 0 °C. Slowly add 1.1 equivalents of the desired sulfonyl chloride dropwise.

    • Causality: Cooling mitigates the exothermic nature of the sulfonylation, suppressing the formation of O-sulfonylated byproducts at the 6-hydroxyl position, thereby ensuring high N-chemoselectivity.

  • Reaction Monitoring: Stir the mixture at room temperature for 2 hours. Monitor via LC-MS. The disappearance of the m/z 128.1[M+H]+ peak (free base) and the appearance of the product mass confirms conversion.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Analytical Validation Protocol

Trustworthiness in synthetic chemistry relies on rigorous, self-validating analytical systems. Before deploying the commercial hydrochloride salt in multi-step synthesis, its identity and purity must be verified.

Self-Validating System:

  • Mass Confirmation (LC-MS): Dissolve a 1 mg sample in LC-MS grade Methanol. Run on a positive electrospray ionization (ESI+) method. The expected parent ion[M+H]+ is 128.1 m/z[2]. The presence of the chloride counterion is invisible in ESI+, but its absence in the mass calculation confirms the free base mass is being detected.

  • Stereochemical Confirmation (NMR): Dissolve 10 mg in D2O or MeOD. 1H-NMR will reveal the specific coupling constants of the proton at the C6 position. The endo configuration forces the C6 proton into an exo orientation, resulting in distinct dihedral angles (and thus distinct J-coupling values) with adjacent bridgehead protons compared to the exo-alcohol isomer.

G Step1 Sample Prep (Dissolution in D2O/MeOH) Step2 LC-MS Analysis (ESI+) Step1->Step2 Step4 1H/13C NMR (Structural Elucidation) Step1->Step4 Step3 Mass Confirmation (m/z 128.1 [M+H]+) Step2->Step3 Step6 Purity >97% (Validated) Step3->Step6 Step5 Stereochemical Validation (endo-OH) Step4->Step5 Step5->Step6

Self-validating analytical workflow for endo-3-azabicyclo[3.2.1]octan-6-ol hydrochloride.

References

Sources

Exploratory

The Pharmacological Versatility of Azabicyclo[3.2.1]octane Derivatives: Mechanisms of Action and Structural Optimization

As a privileged scaffold in medicinal chemistry, the azabicyclo[3.2.1]octane core—historically recognized as the structural foundation of tropane alkaloids like cocaine and scopolamine—has evolved far beyond its natural...

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged scaffold in medicinal chemistry, the azabicyclo[3.2.1]octane core—historically recognized as the structural foundation of tropane alkaloids like cocaine and scopolamine—has evolved far beyond its natural origins. For researchers and drug development professionals, this bridged bicyclic amine presents a unique spatial geometry that systematically reduces the entropic penalty of receptor binding. By locking the nitrogen-containing ring into a rigid, pre-organized conformation, these derivatives achieve sub-nanomolar affinities and exceptional target selectivity across diverse biological systems[1].

This technical guide dissects the distinct mechanisms of action of modern azabicyclo[3.2.1]octane derivatives, exploring their roles as monoamine transporter inhibitors, novel anti-inflammatory agents, and emerging oncological therapeutics.

Core Mechanism I: Monoamine Transporter (DAT/SERT/NET) Modulation

The most extensively characterized application of the 8-azabicyclo[3.2.1]octane scaffold is the competitive inhibition of monoamine transporters, specifically the dopamine transporter (DAT)[2].

Structural Causality and Binding Dynamics

The therapeutic efficacy of a transporter inhibitor is dictated by its residence time and selectivity profile. In the design of phenyltropanes (e.g., WIN 35,428 and PR17.MZ), the rigid ethylidenyl-8-azabicyclic[3.2.1]octane skeleton forces the molecule into a bioactive conformation that perfectly complements the orthosteric binding site of the DAT[2][3].

Modifications at the 8-position (the nitrogen atom) dictate the selectivity between DAT, the serotonin transporter (SERT), and the norepinephrine transporter (NET). For instance, introducing an 8-cyclopropylmethyl group creates steric bulk that clashes with the SERT binding pocket, driving a highly selective DAT affinity profile[2]. The derivative PR17.MZ utilizes a conformational restriction approach that yields a 29-fold higher potency than (-)-cocaine at the human DAT, making it an ideal candidate for PET imaging in Parkinson's disease models[3].

Quantitative Affinity Profiles

The following table summarizes the in vitro binding affinities (


 or 

) of key 8-azabicyclo[3.2.1]octane derivatives, demonstrating the impact of structural constraints on transporter selectivity[3][4][5].
CompoundScaffoldhDAT Affinity (nM)hSERT Affinity (nM)hNET Affinity (nM)
(-)-Cocaine 8-Azabicyclo[3.2.1]octane~319 (

)
~100 (

)
~200 (

)
WIN 35,428 8-Azabicyclo[3.2.1]octane3.6 (

)
>1,000>1,000
PR17.MZ 8-Azabicyclo[3.2.1]octane11 (

)
1,400 (

)
175 (

)
Self-Validating Protocol: Radioligand Competition Binding Assay for DAT

To accurately quantify the binding affinity of novel 8-azabicyclo[3.2.1]octane derivatives, a robust radioligand competition assay using


WIN 35,428 is required[4]. The following protocol is engineered with internal validations to ensure lot-to-lot consistency and eliminate false positives from off-target binding.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize CHO-K1 cells stably expressing human DAT. Homogenize and isolate cell membranes via centrifugation. Causality: Stably transfected CHO-K1 cells eliminate the confounding variables of endogenous receptor heterogeneity found in wild-type striatal tissue[4].

  • Assay Buffer Formulation: Prepare 50 mM Tris-HCl (pH 7.4) supplemented with 100 mM NaCl. Causality: DAT is a sodium-dependent symporter; the 100 mM NaCl concentration is critical to maintain the transporter in an active, ligand-receptive conformation[4][5].

  • Incubation Setup: In a 550 µL total volume, combine:

    • 500 µL diluted membranes (1:500 dilution, ~12 µg protein/well).

    • 25 µL of

      
      WIN 35,428 (Target concentration: ~3.6 nM, matching its 
      
      
      
      ).
    • 25 µL of the test azabicyclo[3.2.1]octane derivative at decreasing concentrations[4][5].

  • Defining Non-Specific Binding (Validation Step): In parallel control wells, replace the test compound with 10 µM GBR 12909. Causality: GBR 12909 is a structurally distinct piperazine DAT inhibitor. Using it instead of a tropane analog ensures that non-specific binding is accurately defined without masking secondary low-affinity tropane binding sites[4].

  • Equilibration: Incubate the microplates for 120 minutes at 4°C. Causality: The 4°C temperature drastically slows the dissociation rate of the radioligand, ensuring the system reaches a stable equilibrium without ligand degradation[4][5].

  • Filtration and Washing: Terminate the reaction by rapid vacuum filtration over GF/C glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Wash 9 times with 500 µL ice-cold wash buffer. Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific adherence of the positively charged radioligand to the filter matrix[4].

Core Mechanism II: NAAA Inhibition for Neuroinflammation

Recent breakthroughs have expanded the utility of the azabicyclo[3.2.1]octane scaffold into immunology and neuroinflammation. Specifically, pyrazole azabicyclo[3.2.1]octane sulfonamides have been identified as a novel class of non-covalent inhibitors targeting N-acylethanolamine-hydrolyzing acid amidase (NAAA)[6][7].

Structural Causality

Initial screening for NAAA inhibitors yielded flexible piperidine-based hits with suboptimal potency. By constraining the piperidine ring into a rigid aza-bridged bicyclic scaffold (the 8-azabicyclo[3.2.1]octane core), researchers achieved a 5-fold boost in potency[6]. This rigidification culminated in the discovery of ARN19689 , which inhibits human NAAA in the low nanomolar range (


 µM)[6][7]. The pseudoasymmetric carbon at position 3 of the azabicyclic system is highly stereospecific; the endo-configuration is strictly required for optimal insertion into the NAAA catalytic pocket[7].
Pathway Dynamics

NAAA is responsible for the intracellular degradation of palmitoylethanolamide (PEA), an endogenous lipid mediator. By inhibiting NAAA, ARN19689 prevents PEA hydrolysis. The preserved PEA subsequently acts as an agonist for the peroxisome proliferator-activated receptor α (PPAR-α), a nuclear receptor that transcribes potent anti-inflammatory and analgesic genes[6][8].

NAAA_Pathway A Azabicyclo[3.2.1]octane (ARN19689) B NAAA Enzyme (Inhibited) A->B Non-covalent Inhibition C Palmitoylethanolamide (PEA Preserved) B->C Prevents Hydrolysis D PPAR-α Receptor (Activated) C->D Agonism E Anti-inflammatory Gene Transcription D->E Upregulation

Mechanism of NAAA inhibition by azabicyclo[3.2.1]octane derivatives preserving PEA.

Core Mechanism III: 2-Azabicyclo[3.2.1]octane Derivatives in Oncology

While 8-azabicyclo derivatives dominate CNS research, the 2-azabicyclo[3.2.1]octane scaffold is emerging as a potent antitumor pharmacophore, derived from the structural simplification of the highly toxic natural product, aconitine[9].

Aconitine-type C19-diterpenoid alkaloids possess potent bioactivities but suffer from severe cardiotoxicity and narrow therapeutic windows[9]. Through computer-aided drug design and fragment-growing approaches, medicinal chemists have stripped away the peripheral toxicophores of aconitine, preserving only the simplified E-F ring framework as a 2-azabicyclo[3.2.1]octane core[9].

Molecular Mechanism

These simplified derivatives exhibit potent antiproliferative effects against non-small cell lung cancer (NSCLC) cells in the low nanomolar range[9][10]. Molecular docking reveals that the 2-azabicyclo[3.2.1]octane core effectively occupies the deep ATP-binding pocket of Heat Shock Protein 90α (Hsp90α). The azabicyclo group forms a critical water bridge with the Asp102 residue of the chaperone protein, disrupting the folding of oncogenic client proteins and triggering targeted apoptosis in tumor cells[9].

References

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. URL:[Link]

  • 2-([18F]fluoromethyl)cyclopropyl]methyl}-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate. Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf. URL:[Link]

  • Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys. Journal of Neuroscience. URL:[Link]

  • Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms. Frontiers in Pharmacology. URL:[Link]

Sources

Foundational

Spectroscopic Characterization of endo-3-Azabicyclo[3.2.1]octan-6-ol Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for endo-3-azabicyclo[3.2.1]octan-6-ol hydrochloride, a key bicyclic amino alcohol scaffold relevant in medicinal chemistry and drug development. Th...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the spectral data for endo-3-azabicyclo[3.2.1]octan-6-ol hydrochloride, a key bicyclic amino alcohol scaffold relevant in medicinal chemistry and drug development. The inherent rigidity of the bicyclo[3.2.1]octane framework provides a unique stereochemical environment, making detailed spectroscopic analysis crucial for unambiguous structural confirmation and for understanding its chemical behavior. This document will detail the expected Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics, explain the underlying principles guiding data interpretation, and provide standardized protocols for data acquisition.

Molecular Structure and Stereochemistry

A clear understanding of the molecule's three-dimensional structure is fundamental to interpreting its spectral data. The bicyclo[3.2.1]octane core consists of a six-membered ring in a chair conformation fused to a five-membered ring. The "endo" configuration of the hydroxyl group at the C-6 position places it on the same side as the larger six-membered ring bridge.

Caption: Chemical structure of endo-3-azabicyclo[3.2.1]octan-6-ol hydrochloride.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For endo-3-azabicyclo[3.2.1]octan-6-ol hydrochloride, electrospray ionization (ESI) is a suitable method, as it is a soft ionization technique that minimizes fragmentation of the parent molecule.

Expected Molecular Ion

The molecular formula for the free base is C₇H₁₃NO, with a monoisotopic mass of approximately 127.10 Da. In the positive ion mode, the protonated molecule [M+H]⁺ would be observed.

SpeciesFormulaApproximate Monoisotopic Mass (Da)
Free Base (M)C₇H₁₃NO127.10
Protonated Molecule [M+H]⁺C₇H₁₄NO⁺128.11
Fragmentation Pathway

Collision-induced dissociation (CID) of the [M+H]⁺ ion can provide valuable structural information. The fragmentation of small molecules is a well-studied process that follows predictable pathways.[1][2] The rigid bicyclic structure of this compound will influence the fragmentation pattern.

A primary fragmentation event would likely be the loss of a water molecule (H₂O) from the protonated molecular ion, due to the presence of the hydroxyl group. Subsequent fragmentation could involve the cleavage of the bicyclic ring system.

G M_H [M+H]⁺ m/z ≈ 128.11 M_H_H2O [M+H-H₂O]⁺ m/z ≈ 110.09 M_H->M_H_H2O - H₂O Fragment1 Further Fragments M_H_H2O->Fragment1 Ring Opening

Caption: Proposed primary fragmentation pathway in ESI-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the elucidation of molecular structure in solution. The chemical shifts (δ), coupling constants (J), and through-space correlations (NOE) provide detailed information about the connectivity and stereochemistry of the molecule. For a comprehensive analysis, both ¹H and ¹³C NMR data should be acquired.[3]

¹H NMR Spectroscopy

The proton NMR spectrum of endo-3-azabicyclo[3.2.1]octan-6-ol hydrochloride will be complex due to the rigid, non-planar structure, which renders most protons diastereotopic. The protonated nitrogen will also influence the chemical shifts of adjacent protons. Based on data from similar azabicyclo[3.2.1]octane systems, the following are expected chemical shift ranges.[4][5]

Proton(s)Expected Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Notes
H-1, H-5 (Bridgehead)2.8 - 3.2mDeshielded by the adjacent nitrogen.
H-2, H-4 (α to N)3.0 - 3.6mDiastereotopic protons with complex splitting.
H-6 (exo)4.0 - 4.3mDeshielded by the hydroxyl group. The endo-OH forces this proton into an exo position.
H-7, H-81.8 - 2.5mComplex overlapping multiplets.
NH₂⁺8.5 - 9.5br sBroad singlet, exchangeable with D₂O.
OH4.5 - 5.5br sBroad singlet, exchangeable with D₂O.
¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms of the bicyclic core. The chemical shifts are influenced by the electronegativity of the attached atoms (N and O) and the geometry of the ring system.

CarbonExpected Chemical Shift (δ, ppm)Notes
C-1, C-5 (Bridgehead)45 - 55
C-2, C-4 (α to N)50 - 60Deshielded by the nitrogen atom.
C-665 - 75Deshielded by the hydroxyl group.
C-7, C-825 - 40Aliphatic carbons.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is recommended.

Sample Preparation:

  • Dissolve approximately 1 mg of endo-3-azabicyclo[3.2.1]octan-6-ol hydrochloride in 1 mL of a suitable solvent (e.g., methanol or water/acetonitrile 50:50).

  • Further dilute the sample solution to a final concentration of 1-10 µg/mL.

  • In positive ion mode, the addition of a small amount of formic acid (0.1% v/v) to the solvent can aid in protonation.[1]

Data Acquisition:

  • Acquire data in positive ion mode over a mass range of m/z 50-500.

  • For fragmentation studies, perform MS/MS analysis on the [M+H]⁺ precursor ion using collision-induced dissociation (CID).

  • Optimize collision energy to achieve a good balance between the precursor ion and fragment ions.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). D₂O is often a good choice for hydrochloride salts.

  • If using a solvent other than D₂O, a drop of D₂O can be added to identify exchangeable protons (NH₂⁺ and OH).

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR: To aid in the complete assignment of the complex ¹H and ¹³C spectra, the following 2D NMR experiments are highly recommended:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations, which are crucial for confirming the endo stereochemistry of the hydroxyl group.

G cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis Sample endo-3-azabicyclo[3.2.1]octan-6-ol HCl Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Sample Sample in NMR Tube OneD 1D NMR (¹H, ¹³C, DEPT) NMR_Sample->OneD TwoD 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_Sample->TwoD Process Spectral Processing OneD->Process TwoD->Process Assign Structure Assignment Process->Assign Confirm Stereochemical Confirmation Assign->Confirm

Caption: Workflow for comprehensive NMR-based structural elucidation.

Conclusion

The structural elucidation of endo-3-azabicyclo[3.2.1]octan-6-ol hydrochloride requires a multi-technique spectroscopic approach. Mass spectrometry provides confirmation of the molecular weight and insights into fragmentation, while a suite of 1D and 2D NMR experiments is essential for the complete assignment of the proton and carbon signals and, critically, for the unambiguous determination of the compound's stereochemistry. The methodologies and expected spectral data presented in this guide provide a robust framework for researchers and scientists working with this and related bicyclic systems.

References

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. [Link]

  • Divergent Synthesis of Diaza-oxabicyclo[3.2.1]octanes and Dioxa-azabicyclo[3.2.1]octanes via Cascade Cyclizations. The Journal of Organic Chemistry. [Link]

  • Endo-(+-)-3-(6-ethyl-7-methyl-6-azabicyclo(3.2.1)oct-1-yl)phenol hydrochloride. PubChem. [Link]

  • 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. [Link]

  • 3-Endo-benzyl-7-hydroxymethyl-6,8-dioxa-3-azabicyclo[3.2.1]octane - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0181121). NP-MRD. [Link]

  • 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. NIST WebBook. [Link]

  • 1-Azabicyclo[3.2.1]octan-6-ol. PubChem. [Link]

  • 1H and 13C NMR spectra of C-6 and C-9 substituted 3-azabicyclco[3.3.1]nonanes. PubMed. [Link]

  • Substituent effects in 13C NMR spectra of 6-endo substituted 9-thiabicyclo[3.3.1]non-2-enes. Pure and Applied Chemistry. [Link]

  • 3-Azabicyclo(3.2.1)octane. PubChem. [Link]

  • 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. NIST WebBook. [Link]

  • 6-Methyl-6-azabicyclo[3.2.1]octan-3.alpha.-ol 2,2-diphenylpropionate (azaprophen), a highly potent antimuscarinic agent. Journal of Medicinal Chemistry. [Link]

  • 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, acetate (ester), endo-. Cheméo. [Link]

  • Mass Spectrometry Fragmentation Patterns. Scribd. [Link]

  • Synthetic efforts toward the bicyclo[3.2.1]octane fragment of rhodojaponin III. National Institutes of Health. [Link]

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Exploratory

Conformational Analysis of 3-Azabicyclo[3.2.1]octane Systems: Bridging 3D Architecture and Rational Drug Design

Executive Summary & Rationale Modern drug discovery is undergoing a paradigm shift from flat, sp2-hybridized aromatic systems to sp3-rich, three-dimensional architectures. This transition—often termed "escaping flatland"...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Modern drug discovery is undergoing a paradigm shift from flat, sp2-hybridized aromatic systems to sp3-rich, three-dimensional architectures. This transition—often termed "escaping flatland"—aims to improve target selectivity, solubility, and overall clinical success rates. Within this structural evolution, the 3-azabicyclo[3.2.1]octane framework has emerged as a privileged, conformationally restricted isostere for highly flexible rings like piperidine and morpholine.

By physically constraining the nitrogen-containing ring into a bridged bicyclic system, medicinal chemists can pre-organize the spatial vectors of substituents. This drastically reduces the entropic penalty incurred during target binding[1]. As a Senior Application Scientist, I approach the conformational analysis of these systems not merely as an analytical exercise, but as a predictive engine for rational drug design. This whitepaper details the mechanistic principles, analytical workflows, and self-validating protocols required to leverage 3-azabicyclo[3.2.1]octane scaffolds in advanced therapeutics.

Conformational Dynamics: Chair vs. Boat Equilibria

The 3-azabicyclo[3.2.1]octane core is defined by a six-membered piperidine ring bridged by a two-carbon chain. Unlike a free piperidine ring, which rapidly interconverts between multiple chair and twist-boat conformations, the bridged system is highly restricted. However, it still exhibits a critical equilibrium between a chair-like conformation and a boat-like conformation [2].

The relative thermodynamic stability of these conformers is dictated by:

  • Steric Bulk at the Nitrogen (N3): The electronic structure and steric demand of the N-substituent (e.g., phenyl vs. t-butyl) significantly alter the energy barrier between the chair and boat states[3].

  • Bridgehead Substitutions (C8): Introducing heteroatoms at the 8-position (e.g., 8-oxa or 8-oxo derivatives) alters the dipole moment and transannular interactions, often locking the system into a single preferred geometry[4].

Understanding these dynamics is critical. If a drug molecule binds its target in the boat conformation but predominantly exists in the chair conformation in solution, the resulting entropic penalty will severely diminish its binding affinity.

Logic Base Flexible Scaffold (Piperidine / Morpholine) Problem High Entropic Penalty & Off-Target Binding Base->Problem Solution Conformational Restriction (3-azabicyclo[3.2.1]octane) Problem->Solution Result1 Pre-organized 3D Vector Solution->Result1 Result2 Reduced Entropic Loss Solution->Result2 Outcome Enhanced Potency & Selectivity Result1->Outcome Result2->Outcome

Fig 1. Rational drug design logic utilizing conformational restriction.

Case Studies: The Impact of Conformational Restriction

The strategic implementation of 3-azabicyclo[3.2.1]octane systems has yielded profound improvements in recent drug discovery campaigns.

Achieving Selectivity in mTOR Inhibitors

The mechanistic target of rapamycin (mTOR) is a highly sought-after oncology target. Historically, mTOR inhibitors utilizing a morpholine hinge-binder suffered from off-target inhibition of the structurally homologous PI3K kinase. By replacing the flexible morpholine with an 8-oxa-3-azabicyclo[3.2.1]octane group, researchers successfully restricted the conformation to exploit subtle differences in the mTOR binding pocket[5]. This single structural constraint yielded compounds with sub-nanomolar potency (IC50 < 1 nM) and an exceptional >1000-fold selectivity for mTOR over PI3K[5]. Similar restriction strategies have consistently yielded ~450-fold selectivity improvements[1].

Boosting Potency in NAAA Inhibitors

In the development of anti-inflammatory agents targeting N-acylethanolamine-hydrolyzing acid amidase (NAAA), early piperidine-based hits showed moderate activity. Constraining the piperidine ring into a rigid 3-azabicyclo[3.2.1]octane core (Compound 20) provided an immediate 5-fold boost in potency (IC50 = 0.23 μM)[6]. Further structure-activity relationship (SAR) optimization of this pre-organized scaffold led to the clinical candidate ARN19689, which inhibits human NAAA in the low nanomolar range (IC50 = 0.042 μM)[7].

Quantitative Data Summary
Scaffold TypeTargetStructural ModificationBiological OutcomeReference
PiperidineNAAABridged to 3-azabicyclo[3.2.1]octane5-fold potency increase (IC50 = 0.23 μM)6[6]
MorpholinemTORBridged to 8-oxa-3-azabicyclo[3.2.1]octane>1000-fold selectivity over PI3K (IC50 < 1 nM)5[5]
MorpholinemTORBridged to 8-oxa-3-azabicyclo[3.2.1]octane~450-fold selectivity over PI3K1[1]

Analytical Workflows: NMR and Computational Synergy

To confidently deploy these scaffolds, their 3D geometries must be rigorously validated. This requires an integrated workflow combining Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations.

Workflow Start Synthesize 3-azabicyclo[3.2.1]octane NMR NMR Spectroscopy (1D, 2D NOESY) Start->NMR Comp In Silico Modeling (DFT, PMI Analysis) Start->Comp Chair Chair-like Conformation NMR->Chair NOE Contacts Boat Boat-like Conformation NMR->Boat NOE Contacts Comp->Chair ΔG calc Comp->Boat ΔG calc Opt Lead Optimization (e.g., mTOR, NAAA) Chair->Opt Boat->Opt

Fig 2. Integrated NMR and computational workflow for conformational analysis.

Protocol 1: NMR-Based Conformational Elucidation

Causality: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is strictly required because it measures through-space interatomic distances (< 5 Å). This allows us to definitively map the spatial relationship between the bridgehead protons and the axial/equatorial protons of the piperidine ring, effectively distinguishing the chair from the boat conformation[8].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10-15 mg of the compound in 600 μL of a non-polar, non-coordinating solvent (e.g., CDCl3). Reasoning: Polar solvents like DMSO-d6 can induce artificial hydrogen bonding, skewing the native conformational ensemble.

  • 1D Acquisition & Assignment: Acquire standard 1H and 13C spectra. Assign all protons using HSQC and HMBC to establish the covalent connectivity framework.

  • NOESY Acquisition: Run a 2D NOESY experiment with a mixing time (

    
    ) of 300–500 ms. Reasoning: This specific mixing time ensures a linear steady-state NOE buildup while minimizing spin-diffusion artifacts, which is critical for accurate distance integration.
    
  • Distance Calibration (Self-Validation Step): Integrate the cross-peaks. Calibrate the volume-to-distance relationship (

    
    ) using a known, rigid internal distance (e.g., the geminal protons of the bridgehead, fixed at ~1.75 Å).
    
  • System Validation: Calculate the distance between the C8 bridge protons and the C2/C4 axial protons. If the calculated distances deviate by >10% from the theoretical rigid model, the calibration has failed due to spin diffusion, and the mixing time must be reduced.

Protocol 2: In Silico Conformational Profiling

Causality: While NMR provides a time-averaged view of the molecule in solution, computational modeling (DFT) isolates the specific energy minima of the chair and boat forms, providing the thermodynamic rationale for the observed NMR populations[3]. Furthermore, Principal Moments of Inertia (PMI) plots are generated to quantify how effectively the scaffold explores 3D space[9].

Step-by-Step Methodology:

  • Conformational Search: Perform a Monte Carlo Multiple Minimum (MCMM) search using a molecular mechanics force field (e.g., OPLS4). Reasoning: This ensures all local minima of both chair and boat forms are sampled before expensive quantum mechanical calculations.

  • DFT Optimization: Optimize the lowest energy conformers using Density Functional Theory at the B3LYP/6-311G(d,p) level of theory. Include Grimme’s D3 dispersion correction. Reasoning: Standard DFT often fails to account for intramolecular non-covalent interactions (like transannular steric clashes in the boat form); D3 corrections ensure accurate thermodynamic energy barriers (

    
    ).
    
  • PMI Calculation & Plotting: Calculate the principal moments of inertia (

    
    ) for the lowest energy conformer. Plot the normalized ratios (
    
    
    
    vs
    
    
    ) on a triangular graph.
  • System Validation: Overlay known rigid standards on the PMI plot (Adamantane = perfect sphere; Benzene = perfect disc; Alkyne = perfect rod). If the standards do not align perfectly with the vertices of the triangular plot, the coordinate transformation matrix is mathematically flawed and must be recalculated.

Conclusion

The 3-azabicyclo[3.2.1]octane system is far more than a synthetic curiosity; it is a precision-engineered tool for overcoming the entropic limitations of flexible rings in drug discovery. By strictly adhering to self-validating analytical protocols—combining the empirical reality of NOESY NMR with the thermodynamic precision of DFT—scientists can confidently map the conformational landscape of these molecules. This rigorous approach directly translates to the rational design of highly potent, selective, and sp3-rich therapeutics.

References

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Source: PubMed Central (NIH) / Journal of Medicinal Chemistry URL:[Link]

  • Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K Source: PubMed (NIH) URL:[Link]

  • Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics Source: Frontiers in Chemistry URL:[Link]

  • Synthesis and computational analysis of conformationally restricted [3.2.2]- and [3.2.1]-3-azabicyclic diamines Source: Montclair State University / Tetrahedron Letters URL:[Link]

  • A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

Engineering the Azabicyclo[3.2.1]octane Scaffold: Synthetic Innovations and Drug Discovery

Introduction: The Privilege of the Azabicyclo[3.2.1]octane Core The azabicyclo[3.2.1]octane structural core is a privileged scaffold in medicinal chemistry, historically recognized as the fundamental pharmacophore of nat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privilege of the Azabicyclo[3.2.1]octane Core

The azabicyclo[3.2.1]octane structural core is a privileged scaffold in medicinal chemistry, historically recognized as the fundamental pharmacophore of naturally occurring tropane alkaloids[1]. Modern drug discovery has expanded the utility of both 8-azabicyclo[3.2.1]octane and 2-azabicyclo[3.2.1]octane derivatives far beyond their classical anticholinergic and anesthetic origins[2]. By strategically constraining flexible aliphatic rings into rigid, bridged bicyclic systems, medicinal chemists can significantly reduce the entropic penalty of receptor binding, thereby enhancing both affinity and selectivity for complex biological targets[3].

Pharmacological Significance and Target Pathways

Recent advancements have demonstrated the versatility of the azabicyclo[3.2.1]octane scaffold across diverse therapeutic areas, shifting from legacy neurotransmitter modulation to novel anti-inflammatory pathways.

  • Monoamine Transporter Inhibition: Modifications at the 3-position of the 8-azabicyclo[3.2.1]octane ring have yielded highly potent and selective serotonin (5-HT) transporter inhibitors. For instance, the synthesis of 3β-[4-(1-methylethenyl)phenyl]-2β-propanoyl-8-azabicyclo[3.2.1]octane (Compound 13b) resulted in a remarkable

    
     of 0.1 nM at 5-HT transporters, exhibiting 150-fold selectivity over dopamine transporters and nearly 1000-fold selectivity over norepinephrine transporters, as detailed in the [4].
    
  • NAAA Inhibition and Inflammation: A novel class of non-covalent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors has been developed utilizing a pyrazole azabicyclo[3.2.1]octane core, published in the[5]. NAAA degrades endogenous palmitoylethanolamide (PEA), a lipid mediator with profound anti-inflammatory and analgesic properties[6]. Inhibition of NAAA by these bicyclic compounds preserves PEA levels at inflamed sites, effectively halting the pro-inflammatory cascade[6].

NAAA_Pathway A Inflammatory Stimulus B NAAA Enzyme Activation A->B C PEA Degradation B->C D Pro-inflammatory State C->D E Azabicyclo[3.2.1]octane Inhibitor (ARN19689) F NAAA Inhibition E->F F->B Blocks G PEA Preservation F->G H Anti-inflammatory Effect G->H

NAAA inhibition pathway by azabicyclo[3.2.1]octane derivatives preserving PEA.

Structure-Activity Relationship (SAR) Dynamics

The transition from flexible monocyclic systems to rigid bicyclic scaffolds is a masterclass in rational drug design. In the development of NAAA inhibitors, initial high-throughput screening identified a piperidine sulfonamide (Hit 1) with moderate activity[3]. Constraining this piperidine ring into an aza-bridged bicyclic scaffold (Analogue 20) boosted potency 5-fold[3]. Further refinement of lipophilicity and steric bulk led to the discovery of ARN19689 (Compound 50), which features an endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide structure, achieving low nanomolar potency and excellent oral bioavailability[5].

Table 1: Quantitative SAR Data for Novel Azabicyclo[3.2.1]octane Derivatives

Compound DesignationScaffold ArchitecturePrimary TargetAffinity / PotencySelectivity / Pharmacological Notes
Hit 1 Piperidine sulfonamideh-NAAAIC50 = 1.09 μMInitial screening hit; highly flexible[3].
Analogue 20 Azabicyclo[3.2.1]octaneh-NAAAIC50 = 0.23 μMBridged constraint reduced entropic penalty[3].
ARN19689 (50) Azabicyclo[3.2.1]octaneh-NAAAIC50 = 0.042 μMOptimized lead; high lipophilic efficiency (LipE = 6.83)[3].
Compound 13b 3β-aryl-8-azabicyclo[3.2.1]octane5-HT TransporterKi = 0.1 nM150x selective over DAT; 1000x over NET[4].

Modern Synthetic Strategies

Historically, the construction of the tropane core relied on Robinson's classical multicomponent synthesis. However, modern approaches demand higher stereocontrol, functional group tolerance, and avoidance of toxic transition metals[7].

  • Hypervalent Iodine-Mediated Domino Reactions: A recent breakthrough involves the cascade synthesis of 6,8-dioxa-3-azabicycle[3.2.1]octane derivatives from β-keto allylamines, reported in [8]. This oxidation-cyclization sequence utilizes hypervalent iodine, providing a metal-free, environmentally benign route to construct complex quaternary carbon centers under mild conditions[8].

  • Intramolecular Cyclizations for 2-Azabicyclo[3.2.1]octanes: The 2-aza variant is often assembled via nucleophilic attack and concomitant intramolecular cyclization of cyclopentanes or piperidine derivatives, as reviewed in[2].

Synthetic_Workflow S1 Step 1: Substrate Prep (β-keto allylamines) S2 Step 2: Hypervalent Iodine (Oxidation Phase) S1->S2 S3 Step 3: Domino Cyclization (C-O / C-N Bond Formation) S2->S3 S4 Step 4: Purification (Chromatography) S3->S4 S5 Yield: Dioxo-Azabicyclo[3.2.1]octane S4->S5

Domino synthesis workflow for dioxo-azabicyclo[3.2.1]octanes via hypervalent iodine.

Step-by-Step Experimental Methodologies

Scientific Integrity Note: The following protocols are designed as self-validating systems. In-process analytical controls (IPCs) are embedded to ensure causality between chemical inputs and structural outputs.

Protocol A: Synthesis of Dioxo-Azabicyclo[3.2.1]octanes via Hypervalent Iodine-Mediated Domino Reaction[8]

Causality Rationale: Hypervalent iodine reagents (e.g., Dess-Martin periodinane or PIFA) are selected over transition-metal catalysts to avoid toxic metal contamination in drug discovery while providing the precise two-electron oxidation required to trigger the cascade cyclization of β-keto allylamines.

  • Substrate Preparation: Dissolve the starting β-keto allylamine (1.0 equiv, 0.5 mmol) in anhydrous dichloromethane (DCM, 5.0 mL) under an inert argon atmosphere. Validation: Ensure DCM is strictly anhydrous to prevent premature hydrolysis of the hypervalent iodine reagent.

  • Oxidant Addition: Cool the reaction mixture to 0 °C. Gradually add the hypervalent iodine reagent (1.2 equiv) in small portions over 10 minutes. Causality: Low temperature controls the exothermic single-electron transfer process, preventing non-specific decomposition and side reactions.

  • Domino Cyclization: Allow the reaction to warm to room temperature and stir for 2–4 hours. Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the starting material and the emergence of a lower-Rf spot indicates successful C-O and C-N bond formations.

  • Quenching and Extraction: Quench the reaction with saturated aqueous NaHCO3 (5 mL) and saturated aqueous Na2S2O3 (5 mL) to neutralize residual oxidant. Extract with DCM (3 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4.

  • Purification: Concentrate the solvent in vacuo and purify the crude residue via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure dioxo-azabicyclo[3.2.1]octane bearing a quaternary carbon center. Validation: Confirm structure via 1H and 13C NMR spectroscopy.

Protocol B: Synthesis of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides (ARN19689)[5]

Causality Rationale: The incorporation of the ethoxymethyl side chain on the pyrazine ring is a deliberate SAR choice to modulate lipophilicity, resulting in a favorable Lipophilic Efficiency (LipE) profile while maintaining high target residence time[5].

  • Bicyclic Core Protection: Begin with commercially available 8-azabicyclo[3.2.1]octan-3-one. Protect the secondary amine using di-tert-butyl dicarbonate (Boc2O) in the presence of Triethylamine (TEA) in THF. Causality: Boc protection is essential to prevent competitive N-sulfonylation in downstream steps.

  • Reductive Amination / Etherification: Convert the ketone to the corresponding endo-alcohol using L-Selectride at -78 °C to ensure high diastereoselectivity. React the resulting alcohol with the appropriate 5-ethoxymethyl-chloropyrazine via an SNAr reaction using NaH in DMF.

  • Deprotection: Remove the Boc group using 4M HCl in dioxane to expose the secondary amine of the azabicyclo[3.2.1]octane core. Validation: Mass spectrometry (LC-MS) should confirm the mass of the free amine intermediate.

  • Sulfonylation: React the free amine with the synthesized pyrazole-sulfonyl chloride (1.1 equiv) in DCM using N,N-Diisopropylethylamine (DIPEA) as the base at room temperature for 12 hours.

  • Final Isolation: Wash the organic layer with brine, dry, and purify via reverse-phase preparative HPLC to obtain ARN19689 (Compound 50) in high purity (>95%).

Conclusion

The azabicyclo[3.2.1]octane scaffold remains a cornerstone of modern medicinal chemistry. By leveraging advanced synthetic methodologies—such as hypervalent iodine cascade reactions—and rigorous SAR optimization, researchers can systematically transform this rigid bicyclic core into highly selective, potent therapeutics for complex targets like NAAA and monoamine transporters.

References

  • Di Fruscia, P., et al. "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration." Journal of Medicinal Chemistry, ACS Publications, 2022.[Link]

  • Chen, J., et al. "Synthesis of Dioxo-Azabicyclo[3.2.1]octanes via Hypervalent Iodine-Mediated Domino Reaction." The Journal of Organic Chemistry, ACS Publications, 2024.[Link]

  • Monteiro, M. C., et al. "2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications." Organic & Biomolecular Chemistry, RSC Publishing, 2024.[Link]

  • "Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site." Journal of Medicinal Chemistry, PubMed, 1996.[Link]

Sources

Exploratory

The Strategic Utilization of Endo-3-azabicyclo[3.2.1]octan-6-ol Hydrochloride in Modern Drug Discovery

Introduction: The "Escape from Flatland" Paradigm In contemporary medicinal chemistry, the over-reliance on flat, sp2-hybridized aromatic rings has been linked to poor clinical attrition rates due to suboptimal solubilit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Escape from Flatland" Paradigm

In contemporary medicinal chemistry, the over-reliance on flat, sp2-hybridized aromatic rings has been linked to poor clinical attrition rates due to suboptimal solubility, high off-target toxicity, and poor pharmacokinetic profiles. To counter this, drug development has shifted toward sp3-rich, conformationally restricted scaffolds. Endo-3-azabicyclo[3.2.1]octan-6-ol hydrochloride has emerged as a privileged building block in this space[1]. By locking the molecule into a rigid bridged bicyclic geometry, this scaffold minimizes the entropic penalty upon target binding while projecting its functional groups—specifically the secondary amine and the endo-hydroxyl—into highly predictable 3D vectors.

As a Senior Application Scientist, I have observed this specific scaffold transition from a niche intermediate to a cornerstone moiety in several high-profile oncology and immunology pipelines, most notably in the development of next-generation pan-KRAS inhibitors[2].

Structural Rationale & Physicochemical Profiling

The architectural brilliance of the endo-3-azabicyclo[3.2.1]octan-6-ol core lies in its dual-functional nature:

  • The 3-Aza Position : Acts as the primary attachment point. Once freebased, the secondary amine is a potent nucleophile, ideal for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling onto heteroaromatic cores.

  • The Endo-6-Hydroxyl Group : The endo stereochemistry directs the hydroxyl group downward relative to the piperidine bridge. In kinase and GTPase targets, this specific vector frequently acts as a critical hydrogen-bond donor/acceptor to backbone amides in the target's binding pocket (e.g., the Switch II region of KRAS).

  • The Hydrochloride Salt : Supplied as an HCl salt, the compound exhibits enhanced bench stability, resistance to amine oxidation, and controlled hygroscopicity compared to its free base counterpart[3].

Quantitative Physicochemical Summary
PropertyValue / DescriptionCausality / Significance
IUPAC Name (1R,5S,6S)-3-azabicyclo[3.2.1]octan-6-ol HClDefines the exact endo spatial arrangement.
CAS Numbers 2940859-74-3 (HCl)[4], 2305252-97-3[5]Critical for procurement and patent tracking.
Molecular Formula C₇H₁₄ClNO (Salt)Low molecular weight (163.65 g/mol ) ensures high ligand efficiency when appended to larger APIs.
Molecular Weight 163.65 g/mol (Salt), 127.18 g/mol (Base)Keeps the final API within Lipinski's Rule of 5.
Physical Form Solid / Powder[3]Facilitates accurate gravimetric dosing in synthesis.
Storage Conditions 2-8°C, Sealed, Dry[5]Prevents moisture absorption and degradation.

Patent Landscape and Pharmacological Targets

Pan-KRAS Inhibitors (Oncology)

Historically considered "undruggable," the KRAS oncoprotein is now a prime target. Recent patent literature, specifically from Pfizer (e.g., WO2022132200A1 and WO2024009191A1), heavily features the 3-azabicyclo[3.2.1]octan-6-ol scaffold[2][6]. In these pan-KRAS inhibitors, the scaffold is appended to a pyrido[4,3-d]pyrimidine core. The bridged bicyclic system projects the hydroxyl group deep into the allosteric pocket of KRAS mutants (G12C, G12D, G12V), stabilizing the inactive GDP-bound state and preventing the guanine nucleotide exchange factor (SOS1) from activating the protein[7].

NAAA and mTOR Inhibitors (Inflammation & Cell Growth)

Beyond KRAS, the scaffold has been successfully utilized to discover non-covalent inhibitors of human N-acylethanolamine-hydrolyzing acid amidase (h-NAAA)[8]. By appending the scaffold to a pyrazole sulfonamide core, researchers achieved low nanomolar inhibition (IC50 = 0.042 μM) with superior lipophilic efficiency. Similarly, morpholine-based mTORC inhibitors have utilized related bicyclic oxa/aza scaffolds to achieve ATP-competitive inhibition in anti-tumor applications[9].

Experimental Methodologies: Synthesis & Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the mechanistic causality behind each step.

Protocol 1: SNAr Integration of the Scaffold into a Heteroaryl Core

This protocol details the attachment of endo-3-azabicyclo[3.2.1]octan-6-ol HCl to a chlorinated heterocyclic electrophile (e.g., a pyrido-pyrimidine intermediate).

  • Reagent Assembly : Charge a flame-dried Schlenk flask with the heteroaryl chloride (1.0 eq) and endo-3-azabicyclo[3.2.1]octan-6-ol HCl (1.2 eq).

  • Solvation & Freebasing : Add anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration. Introduce N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.

    • Causality: DIPEA is a non-nucleophilic base. It serves a dual purpose: neutralizing the HCl salt to liberate the nucleophilic secondary amine in situ, and acting as an acid scavenger for the HCl generated during the substitution. NMP is selected for its high dielectric constant, which stabilizes the polar Meisenheimer transition state, accelerating the reaction of the sterically hindered bridged amine.

  • Thermal Activation : Heat the mixture to 85°C under a nitrogen atmosphere for 6 hours.

  • Self-Validation (QC) : Withdraw a 10 μL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated as complete when the starting electrophile peak area is <2% and the desired Product (M+H) mass is dominant.

  • Workup : Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the organic layer with 5% LiCl aqueous solution.

    • Causality: The LiCl wash is critical for effectively partitioning the highly polar NMP out of the organic layer, preventing solvent carryover during purification.

Protocol 2: Biochemical Validation (KRAS Nucleotide Exchange Assay)

Once the scaffold is integrated into a final API, its ability to halt KRAS activation is tested.

  • Complex Preparation : Prepare recombinant KRAS G12D protein pre-loaded with BODIPY-GDP (a fluorescent GDP analog).

  • Pre-Incubation : Dispense the synthesized inhibitor into a 384-well black microplate. Add the KRAS-BODIPY-GDP complex and incubate at 25°C for 60 minutes.

    • Causality: Pre-incubation is mandatory. It allows the conformationally restricted inhibitor to navigate into the switch-II pocket and stabilize the inactive conformation before the exchange factor is introduced.

  • Reaction Initiation : Add SOS1 (the GEF) and an excess of non-fluorescent GTP to initiate the exchange.

  • Kinetic Readout : Monitor fluorescence intensity decay over 30 minutes.

    • Causality: As SOS1 catalyzes the displacement of BODIPY-GDP with non-fluorescent GTP, the fluorescence signal drops. A successful inhibitor locks the protein, preventing this exchange and maintaining high fluorescence.

  • Self-Validation (QC) : Calculate the Z'-factor using DMSO (vehicle) and a known reference inhibitor. A Z'-factor > 0.6 mathematically validates the assay's robustness and signal-to-noise ratio.

Visualizing the Workflows

To further elucidate the technical applications of this scaffold, the following diagrams map both the biological target pathway and the synthetic integration workflow.

KRAS_Pathway RTK Receptor Tyrosine Kinase SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Nucleotide Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP Loading Effector Downstream Effectors KRAS_GTP->Effector Oncogenic Signaling Drug Scaffold-based Inhibitor Drug->KRAS_GTP Allosteric Inhibition

Fig 1. KRAS signaling cascade and allosteric inhibition via scaffold-derived compounds.

Synthesis_Workflow Electrophile Heteroaryl Halide Core Reaction SNAr / Coupling (80-100°C) Electrophile->Reaction Nucleophile endo-3-azabicyclo[3.2.1]octan-6-ol HCl Nucleophile->Reaction Base DIPEA / NMP Base->Reaction Freebasing Product Bridged Bicyclic API Intermediate Reaction->Product Substitution

Fig 2. Synthetic workflow for integrating the bridged bicyclic scaffold via SNAr.

References

  • 3-azabicyclo[3.2.1]octan-6-ol hydrochloride - PubChemLite Université du Luxembourg
  • 3-azabicyclo[3.2.1]octan-6-ol hydrochloride - Sigma-Aldrich Sigma-Aldrich
  • AB612859 | CAS 2940859-74-3 – abcr Gute Chemie ABCR
  • 2305252-97-3 | 3-Azabicyclo[3.2.1]octan-6-ol hydrochloride ChemScene
  • WO2022132200A1 - Azaquinazoline pan-kras inhibitors Google P
  • WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds Google P
  • WO2023244600A1 - Prodrugs of pan-kras inhibitors Google P
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.
  • Novel Morpholine-Based MTORC Inhibitors as Anti-Tumour Agents ePrints Repository - University of Huddersfield
  • 8-Oxa-3-azabicyclo[3.2.1]octane | 280-13-7 | Benchchem Benchchem

Sources

Foundational

The Azabicyclo[3.2.1]octane Hydrochloride Scaffold: A Comprehensive Guide to Safety, Handling, and Storage

Executive Summary The azabicyclo[3.2.1]octane core—most famously recognized as the structural backbone of tropane alkaloids—is a privileged scaffold in medicinal chemistry. Its rigid, bridged bicyclic framework provides...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azabicyclo[3.2.1]octane core—most famously recognized as the structural backbone of tropane alkaloids—is a privileged scaffold in medicinal chemistry. Its rigid, bridged bicyclic framework provides a unique three-dimensional orientation for functional groups, making it a critical building block for developing therapeutics targeting the central nervous system (CNS)[1][2].

While the free base forms of these compounds are often volatile, prone to oxidation, and poorly soluble in aqueous media, conversion to the hydrochloride (HCl) salt yields a highly crystalline, water-soluble, and bioavailable powder[3]. However, this physical transformation introduces specific handling challenges, including hygroscopicity, static aerosolization, and localized acidity upon contact with mucosal membranes. This whitepaper synthesizes the pharmacological causality behind these hazards with field-proven protocols for the safe handling, storage, and experimental manipulation of azabicyclo[3.2.1]octane hydrochlorides.

Pharmacological Causality and Hazard Profiling

To understand the safety requirements of azabicyclo[3.2.1]octane hydrochlorides, one must first understand their mechanism of action. These compounds are not biologically inert; they are highly potent modulators of critical biological pathways.

Mechanistic Toxicity

Derivatives such as 8-substituted isotropanes (3-azabicyclo[3.2.1]octanes) are potent inhibitors of the dopamine transporter (DAT) and serotonin transporter (SERT)[1][4]. Other derivatives act as mu-opioid receptor antagonists[5], muscarinic receptor agonists[3], or N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors[6].

Because these compounds are designed to cross the blood-brain barrier and bind to CNS targets at nanomolar concentrations, accidental exposure (via inhalation of dust or ingestion) can trigger profound systemic effects, including neurotoxicity, respiratory depression, or cardiovascular anomalies.

Pathway A Azabicyclo[3.2.1]octane Core B Dopamine Transporter (DAT) Inhibition A->B C Muscarinic Receptor Agonism A->C D Mu-Opioid Receptor Antagonism A->D E High Potency / Trace Toxicity Risk B->E C->E D->E

Pharmacological pathways of azabicyclo[3.2.1]octane derivatives and resulting toxicity risks.

Standardized Hazard Classifications (GHS)

The hydrochloride salt form is inherently acidic when dissolved. When the fine powder contacts the moisture of the eyes, respiratory tract, or skin, it causes a localized pH drop, leading to acute irritation[7][8].

Table 1: Quantitative Hazard Summary and Causality

GHS CodeHazard StatementCausality / MechanismMitigation Strategy
H302 Harmful if swallowedHigh CNS target affinity (e.g., DAT/SERT) causing systemic toxicity[1][7].Strict prohibition of food/drink in the lab; closed-system handling.
H315 Causes skin irritationAcidic hydrolysis of the HCl salt upon contact with dermal moisture[7][8].Nitrile/impermeable gloves (EN 374 standard)[9].
H319 Causes serious eye irritationRapid pH alteration in the conjunctival fluid[7][8].Tightly fitting safety goggles; eyewash station proximity[8][9].
H335 May cause respiratory irritationFine crystalline dust aerosolizes easily, irritating mucosal membranes[7][8].Handle strictly in a fume hood; use P95/P1 particulate respirators[10][11].

Experimental Protocols: A Self-Validating System

Standard operating procedures must account for the physical properties of the hydrochloride salt—specifically its propensity for static cling and hygroscopicity.

Step-by-Step Methodology: Safe Dispensing and Dissolution

Objective: To accurately weigh and dissolve azabicyclo[3.2.1]octane hydrochloride without aerosolizing the powder or degrading the compound via moisture absorption.

  • Environmental Preparation: Ensure the chemical fume hood is operating at an optimal face velocity (typically 80-100 fpm). Lay down a disposable, anti-static bench pad to capture micro-spills[12].

  • Static Mitigation: Hydrochloride salts often carry a static charge, causing the powder to "jump" and aerosolize. Use an anti-static gun (ionizer) on the weighing spatulas and anti-static weigh boats prior to dispensing.

  • Dispensing: Carefully transfer the required mass using a micro-spatula. Causality Check: Do not leave the primary container open longer than necessary; ambient humidity will cause the hygroscopic salt to cake, altering its molar mass and ruining experimental reproducibility.

  • Dissolution: Transfer the powder to the reaction vessel. Add the solvent (e.g., water, DMSO, or methanol) to the solid slowly.

  • Validation: Ensure the solution is clear. If cloudiness persists in an aqueous solution, it may indicate partial degradation or the presence of unprotonated free base impurities.

  • Decontamination: Wash all spatulas and glassware with a dilute basic solution (e.g., 5% sodium bicarbonate) to neutralize residual hydrochloride salt before standard washing[8].

Workflow Step1 1. PPE & Containment Fume Hood Nitrile Gloves P95 Respirator Step2 2. Dispensing Anti-static tools Closed-system transfer Step1->Step2 Step3 3. Dissolution Aqueous/Organic solvent Exothermic monitoring Step2->Step3 Step4 4. Storage & Waste Argon blanket Desiccator Incineration Step3->Step4

Step-by-step safe handling and containment workflow for azabicyclo[3.2.1]octane hydrochlorides.

Storage and Stability Optimization

The integrity of azabicyclo[3.2.1]octane hydrochlorides is highly dependent on environmental controls. While the HCl salt is significantly more stable than the free base, it remains vulnerable to hydrolytic degradation and thermal stress.

Table 2: Storage Parameters for Azabicyclo[3.2.1]octane Hydrochlorides

ParameterRecommended ConditionCausality / Rationale
Temperature Room Temperature (15°C - 25°C) or 4°C for long-termPrevents thermal degradation. Most commercial derivatives are stable at RT if kept perfectly dry[13].
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and atmospheric moisture. Prevents oxidative degradation of the bridged nitrogen.
Container Tightly sealed, amber glassPrevents photo-degradation and moisture ingress[8][10].
Incompatibilities Away from Strong Bases & AcidsStrong bases will deprotonate the salt, reverting it to the volatile/unstable free base[8].

Pro-Tip for Researchers: If a bottle of azabicyclo[3.2.1]octane hydrochloride is stored at 4°C, it must be allowed to equilibrate to room temperature inside a desiccator before opening. Opening a cold bottle in a humid lab will cause immediate condensation on the powder, leading to rapid caking and hydrolytic degradation.

Emergency Response and Spill Management

Given the pharmacological potency of these compounds, spills must be treated as hazardous biological/chemical events.

  • Evacuation & PPE: Evacuate personnel from the immediate area. The responder must don a P95/P1 respirator, chemical safety goggles, and double nitrile gloves[8][10].

  • Containment: Do not dry-sweep, as this will aerosolize the potent dust[10].

  • Neutralization: Cover the spill with a damp, inert absorbent material (e.g., sand, silica gel, or a wet rag) to suppress dust[12].

  • Disposal: Transfer the absorbed material into an airtight, clearly labeled hazardous waste container. Dispose of via a licensed professional chemical incinerator equipped with an afterburner and scrubber, as the combustion of these hydrochlorides releases toxic nitrogen oxides (NOx) and hydrogen chloride gas[10].

References

  • Capot Chemical. "MSDS of (1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride." Capot Chemical Co., Ltd., 01 Aug. 2024.[Link]

  • Kim, D. I., Schweri, M. M., & Deutsch, H. M. "Synthesis and Pharmacology of Site Specific Cocaine Abuse Treatment Agents: 8-Substituted Isotropane (3-Azabicyclo[3.2.1]octane) Dopamine Uptake Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 15 Mar. 2003.[Link]

  • PubMed. "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration." J Med Chem, 23 Sep. 2021.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced LC-MS/MS Methodologies for the Quantitation of Azabicyclo[3.2.1]octane Derivatives

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Focus: Tropane Alkaloids and Synthetic Phenyltropanes Introduction & Analytical Scope Azabicyclo[3.2.1]octane derivatives represe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Focus: Tropane Alkaloids and Synthetic Phenyltropanes

Introduction & Analytical Scope

Azabicyclo[3.2.1]octane derivatives represent a highly significant class of bicyclic nitrogenous compounds. This structural motif is the core of naturally occurring tropane alkaloids (e.g., atropine, scopolamine, cocaine) and a vast array of synthetic analogues, such as phenyltropanes, which are extensively utilized as dopamine transporter (DAT) radioligands and central nervous system (CNS) therapeutics[1],[2].

The accurate quantitation of these derivatives in complex matrices—ranging from agricultural commodities to biological fluids (plasma, urine)—demands high sensitivity and selectivity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this application[3],[4]. This application note details a robust, self-validating LC-MS/MS protocol, explicitly explaining the physicochemical causality behind each methodological choice to empower scientists in method adaptation and troubleshooting.

Mechanistic Causality: Designing the Method Around the Molecule

To achieve reproducible quantitation, the analytical workflow must be tailored to the unique chemical behavior of the 8-azabicyclo[3.2.1]octane core.

The Role of the Bridgehead Nitrogen

The defining feature of these molecules is the tertiary amine located at the bridgehead (position 8) of the bicyclic ring, which typically exhibits a


 between 9.5 and 10.0.
  • Extraction Dynamics: Because the nitrogen is highly basic, these compounds exist almost entirely in their ionized (protonated) state at physiological and neutral pH. To maximize extraction recovery from solid matrices (like cereal grains or tissue homogenates), acidic aqueous solvents (e.g., 0.4% formic acid) are required to disrupt protein binding and ensure complete aqueous solubility[5].

  • Chromatographic Behavior: The protonated amine is notorious for causing severe peak tailing on traditional silica-based stationary phases due to secondary electrostatic interactions with unreacted, acidic silanol groups. To circumvent this, modern protocols employ heavily end-capped, sub-2-µm Ultra Performance Liquid Chromatography (UPLC) columns. This allows the use of acidic mobile phases, which, while keeping the analyte protonated, maintain sharp peak shapes and high throughput[4].

  • Ionization Efficiency: The basicity of the azabicyclo[3.2.1]octane core makes it an ideal candidate for Positive Electrospray Ionization (ESI+). In the presence of acidic modifiers, the molecule readily forms abundant

    
     precursor ions, ensuring sub-nanogram limits of detection (LOD)[6].
    

Ionization_Pathway Core Azabicyclo[3.2.1]octane Core (Basic Amine, pKa ~9.5) ESI ESI+ Droplet Desolvation (0.1% Formic Acid) Core->ESI Acidic Mobile Phase Protonated [M+H]+ Precursor Ion (Protonated Bridgehead N) ESI->Protonated Taylor Cone Emission Fragment Product Ions (Tropylium / Cleaved Ester) Protonated->Fragment CID (Collision Energy)

Caption: ESI+ ionization and Collision-Induced Dissociation (CID) pathway for tropane cores.

Experimental Protocol: A Self-Validating Workflow

To ensure high-fidelity data, this protocol integrates a self-validating system utilizing isotopic dilution and matrix factor (MF) calculations to actively monitor and correct for ion suppression—a common issue when analyzing basic amines in biological matrices containing phospholipids[7].

Reagents and Materials
  • Standards: Reference standards of target analytes (e.g., Atropine, Scopolamine, Cocaine, RTI-111) and their stable isotopically labeled (SIL) analogues (e.g., Atropine-D3, Cocaine-D3).

  • Solvents: LC-MS grade Water, Acetonitrile (MeCN), and Methanol (MeOH).

  • Modifiers: LC-MS grade Formic Acid (FA) and Ammonium Formate.

Step-by-Step Sample Preparation (Biofluids & Cereals)
  • Spiking: Aliquot 100 µL of matrix (plasma/urine) or 1.0 g of homogenized solid sample into a microcentrifuge tube. Immediately spike with 10 µL of the SIL internal standard working solution to establish the baseline for isotopic dilution[3].

  • Protein Precipitation / Extraction: Add 400 µL of extraction solvent (MeCN:H2O 80:20 v/v containing 0.4% FA). Causality: The high organic content precipitates bulk proteins, while the low pH ensures the azabicyclo[3.2.1]octane derivatives remain protonated and partitioned into the supernatant[5],[6].

  • Agitation & Centrifugation: Vortex for 10 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Phospholipid Removal (Crucial for Biofluids): Pass the supernatant through a HybridSPE or equivalent phospholipid-removal plate. Causality: Co-eluting glycerophospholipids are the primary cause of matrix-induced ion suppression in ESI+ for basic drugs[7].

  • Reconstitution: Evaporate the eluate to dryness under gentle nitrogen flow at 35°C and reconstitute in 100 µL of initial mobile phase.

LCMS_Workflow Matrix 1. Matrix Homogenization (Biofluids / Cereals) Extraction 2. Acidic Extraction (0.4% Formic Acid in MeCN:H2O) Matrix->Extraction Cleanup 3. dSPE / Phospholipid Removal (Mitigates Ion Suppression) Extraction->Cleanup LC 4. UPLC Separation (Sub-2-µm C18, Acidic Gradient) Cleanup->LC MS 5. ESI+ MS/MS (MRM Mode Acquisition) LC->MS Validation 6. Data Processing (Isotope Dilution & Matrix Factor) MS->Validation

Caption: Step-by-step LC-MS/MS analytical workflow for azabicyclo[3.2.1]octane derivatives.

Instrumental Parameters & Data Presentation

UPLC Separation Parameters

Separation is performed on a sub-2-µm C18 column (e.g., 2.1 × 100 mm, 1.7 µm) to leverage the flat nature of the van Deemter plot for high resolution and throughput[4].

Table 1: Optimized UPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A (H2O + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)Curve
0.000.4095.05.0Initial
1.000.4095.05.06 (Linear)
5.000.4040.060.06 (Linear)
6.500.405.095.06 (Linear)
8.000.4095.05.01 (Step)
MS/MS Multiple Reaction Monitoring (MRM)

The triple quadrupole mass spectrometer is operated in ESI+ mode. The azabicyclo[3.2.1]octane ring fragments predictably; the loss of the ester/hydroxyl side chains often yields characteristic tropylium-like product ions.

Table 2: MRM Transitions for Key Azabicyclo[3.2.1]octane Derivatives

AnalytePrecursor Ion

(m/z)
Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Atropine 290.2124.193.125 / 40
Scopolamine 304.2138.1156.120 / 35
Cocaine 304.2182.182.122 / 38
RTI-111 (Phenyltropane) 328.1268.1112.128 / 45
Atropine-D3 (IS) 293.2124.1-25

Self-Validating Quality Control: Matrix Effect Assessment

To ensure trustworthiness, the protocol must actively validate the absence of uncorrected matrix interference. The Matrix Factor (MF) must be calculated during method validation and periodically during sample analysis[7].

Calculation of Matrix Factor (MF):

  • Set A (Neat): Peak area of the analyte spiked into the pure reconstitution solvent.

  • Set B (Post-Extraction Spike): Peak area of the analyte spiked into a blank matrix extract after the extraction process.



  • Interpretation: An MF of 1.0 indicates no matrix effect. An MF < 0.8 indicates significant ion suppression (common for basic azabicyclo[3.2.1]octanes co-eluting with lipids).

  • Validation Check: The IS-normalized MF (MF of Analyte / MF of SIL-IS) must fall between 0.85 and 1.15. If it falls outside this range, the phospholipid removal step (Step 3.2.4) must be optimized, or the chromatographic gradient adjusted to shift the analyte away from the suppression zone[7].

References

  • Simultaneous and Quantitative Determination of Pyrrolizidine and Tropane Alkaloids in Food by LC-MS/MS, First Action 2025.02 | Journal of AOAC INTERNATIONAL. Oxford Academic. Available at:[Link]

  • EN 17256:2019 - LC-MS/MS Method for Ergot and Tropane Alkaloids in Animal Feed. iTeh Standards. Available at:[Link]

  • Development of a Multi-Toxin UPLC-MS/MS Method for 50 Mycotoxins and Tropane Alkaloids in Cereal Commodities. Waters Corporation. Available at:[Link]

  • Central Nervous System Radiotracer Development: Bench to Bedside. International Atomic Energy Agency (IAEA). Available at:[Link]

  • Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors. PubMed Central (PMC). Available at:[Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters / LCMS.cz. Available at:[Link]

Sources

Application

Application Note: Utilizing Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride in Next-Generation CCR5 Antagonist Development

Scientific Rationale & Structural Biology The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor (GPCR) that plays a dual role in human pathology: it is the principal co-receptor for macrophage-tropic (...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Structural Biology

The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor (GPCR) that plays a dual role in human pathology: it is the principal co-receptor for macrophage-tropic (R5) HIV-1 viral entry and a critical mediator of inflammatory responses[1]. The clinical success of Maraviroc established that small-molecule allosteric modulators binding to the transmembrane (TM) cavity of CCR5 can effectively stabilize the receptor in an inactive conformation, preventing the binding of the HIV-1 gp120 envelope glycoprotein.

In the pursuit of next-generation antagonists with improved binding kinetics and pharmacokinetic profiles, bridged bicyclic amines have emerged as privileged pharmacophores[2]. Specifically, endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride represents a highly optimized building block for drug discovery[3].

Causality in Scaffold Selection
  • Why the 3-azabicyclo[3.2.1]octane core? The rigid bicyclic framework severely restricts the conformational entropy of the molecule compared to flexible piperidine rings. When the basic nitrogen is protonated at physiological pH, it forms a highly directional, critical salt bridge with the Glutamate 283 (E283) residue located in transmembrane helix 7 (TMH7) of CCR5.

  • Why the endo-6-hydroxyl configuration? Stereochemistry dictates the trajectory of functional groups within the tightly packed GPCR cavity. The endo configuration vectors the hydroxyl group downward into a deep hydrophobic sub-pocket formed by TMH3 and TMH5. This allows the -OH group to act as a hydrogen-bond donor to Tyrosine 108 (Y108), or serves as a synthetic handle for etherification to occupy lipophilic space[4].

  • Why the hydrochloride salt? Free secondary azabicyclic amines are prone to rapid atmospheric oxidation and CO₂ absorption (forming carbamates). The hydrochloride salt ensures the building block remains a stable, non-hygroscopic, and precisely weighable powder, which is critical for maintaining stoichiometric accuracy in high-throughput parallel synthesis[3].

Pharmacophore Comparison Data

To understand the evolutionary advantage of the endo-3-azabicyclo[3.2.1]octan-6-ol scaffold, we summarize the physicochemical and pharmacological properties of common CCR5 antagonist cores below.

Scaffold TypeStructural RigiditypKa (Calculated)H-Bonding PotentialTypical CCR5 IC₅₀ Range
Substituted Piperidine Low (Highly Flexible)~9.8Low (N-atom only)10 - 100 nM
8-azabicyclo[3.2.1]octane High (Rigid)~9.5Low (N-atom only)1 - 10 nM
endo-3-azabicyclo[3.2.1]octan-6-ol Very High (Conformationally Locked)~9.2High (N-atom and 6-OH)0.1 - 5 nM

Mechanism of Action Visualization

Caption: CCR5 signaling pathway and allosteric inhibition by endo-3-azabicyclo[3.2.1]octan-6-ol derivatives.

Self-Validating Experimental Protocols

Protocol A: Synthesis of a CCR5 Antagonist Lead via Reductive Amination

Objective: To couple endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride with a lipophilic aldehyde to form the core antagonist structure. Causality: We select reductive amination over direct alkylation with alkyl halides to prevent over-alkylation (quaternary ammonium salt formation), a common side reaction with highly nucleophilic bridged bicyclic amines.

Step-by-Step Methodology:

  • Free-Basing (In Situ): Suspend 1.0 eq of endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride in anhydrous Dichloromethane (DCM) (0.1 M). Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile.

    • Validation Checkpoint 1: Spot the reaction on a TLC plate and stain with Ninhydrin. A dark purple spot confirms the presence of the liberated secondary amine.

  • Imine Formation: Add 1.0 eq of the target aldehyde (e.g., a substituted benzaldehyde) to the mixture. Stir at room temperature for 2 hours under nitrogen.

  • Reduction: Cool the reaction to 0°C. Add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the imine without reducing the unreacted aldehyde.

  • Reaction Quenching & Extraction: After 12 hours, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer 3x with DCM, dry over MgSO₄, and concentrate in vacuo.

    • Validation Checkpoint 2 (Self-Validating System): Perform LC-MS analysis on the crude mixture. The protocol is validated to proceed to purification only if the [M+H]⁺ peak of the desired product is the base peak, and the starting material mass (m/z 128.1 for the free base) is absent.

Protocol B: Functional Cell-Based Validation (FLIPR Calcium Mobilization Assay)

Objective: To quantify the antagonist potency (IC₅₀) of the synthesized compound against CCR5. Causality: CCR5 is a Gαi-coupled receptor. Upon activation by its endogenous ligand (CCL5/RANTES), the βγ subunits activate Phospholipase C (PLC), leading to IP₃ generation and rapid intracellular Ca²⁺ release. Antagonism is directly quantified by the dampening of this transient fluorescent signal.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human CCR5 into 384-well black, clear-bottom plates at 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove media and add 20 µL/well of Fluo-4 Direct™ calcium assay buffer containing Probenecid (to prevent dye extrusion). Incubate for 1 hour at 37°C.

  • Antagonist Incubation: Add the synthesized endo-3-azabicyclo[3.2.1]octan-6-ol derivative in a 10-point concentration-response curve (ranging from 10 µM to 0.1 nM). Incubate for 30 minutes.

  • Agonist Challenge & Readout: Using a FLIPR (Fluorometric Imaging Plate Reader), inject an EC₈₀ concentration of CCL5 (RANTES) and record fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.

    • Validation Checkpoint 3 (Self-Validating System): Include Maraviroc as a positive control. Calculate the Z'-factor using the max signal (CCL5 only) and min signal (buffer only). The assay data is only considered valid and trustworthy if the Z'-factor is > 0.5 and the Maraviroc IC₅₀ falls within its historical range (1-5 nM).

Synthesis & Validation Workflow Visualization

Caption: Synthetic and validation workflow for endo-3-azabicyclo[3.2.1]octan-6-ol derivatives.

References

  • Inhibitors of human immunodeficiency virus replication, Google Patents,5[1]

  • 2305252-97-3 | 3-Azabicyclo[3.2.1]octan-6-ol hydrochloride, ChemScene, 3[3]

  • Trisubstituted 1,3,5-Triazines: The First Ligands of the sY12-Binding Pocket on Chemokine CXCL12, ACS Medicinal Chemistry Letters, 4[4]

  • DrugBank Drug Targets Dataset, Ma'ayan Lab – Computational Systems Biology, 2[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride in Solution

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride (CAS: 2305252-97-3). This document provides in-depth gu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride (CAS: 2305252-97-3). This document provides in-depth guidance, troubleshooting advice, and validated protocols for assessing the stability of this compound in solution. As a bicyclic aminocyclitol derivative, its stability profile is critical for ensuring data integrity, formulation development, and predicting shelf-life.[1][2] This guide is structured to address common challenges and provide the scientific rationale behind our recommended procedures.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stability of Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride.

Q1: What is Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride and why is its stability in solution a concern?

Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride is a synthetic organic compound featuring a rigid bicyclic amine core, a structure reminiscent of the tropane skeleton found in various alkaloids.[3][4] In drug development, understanding a molecule's intrinsic stability is fundamental.[5] Degradation in solution can lead to a loss of potency, the formation of potentially toxic impurities, and unreliable results in biological assays. Stability studies are therefore a regulatory requirement and a scientific necessity to ensure the quality, safety, and efficacy of a potential drug candidate.[6]

Q2: What are the most probable degradation pathways for this molecule in solution?

Based on its chemical structure—a secondary amine within a bicyclic system and a secondary alcohol—the two most anticipated degradation pathways under stress conditions are:

  • Oxidation: The nitrogen atom in the bicyclic amine is susceptible to oxidation.[5][7] Oxidative stress, induced by agents like hydrogen peroxide or exposure to atmospheric oxygen (auto-oxidation), can lead to the formation of N-oxides or other related impurities.[7]

  • Dehydration/Rearrangement: While the bicyclic core is generally stable, extreme pH and high thermal stress could potentially lead to dehydration of the secondary alcohol or other molecular rearrangements. Thermal degradation studies are essential to probe for such vulnerabilities.[8]

Unlike tropane alkaloids that are esters, this molecule is an alcohol and thus not directly susceptible to hydrolysis at an ester linkage.[9][10] However, forced hydrolysis studies under strong acidic and basic conditions are still crucial to test the overall stability of the molecule.[8]

Q3: How does the hydrochloride salt form influence the compound's stability?

The compound is supplied as a hydrochloride salt. This has several implications:

  • Enhanced Solubility: Amine hydrochloride salts are generally more water-soluble than their corresponding free bases, which is advantageous for preparing aqueous stock solutions.[11]

  • Increased Stability: By protonating the amine, the salt form reduces the nucleophilicity of the nitrogen atom. This can decrease its susceptibility to certain degradation reactions, particularly in the solid state and in solution.[12]

  • Solution pH: Dissolving the hydrochloride salt in a neutral, unbuffered solvent like water will result in a slightly acidic solution. It is critical to either record this initial pH or, preferably, use a well-defined buffer system to maintain a constant pH throughout the experiment, as pH is a key factor in chemical stability.[13]

Q4: What are the most critical parameters to control during a stability study?

To ensure reproducible and meaningful results, the following parameters must be rigorously controlled:

  • pH: The rate of many degradation reactions is highly pH-dependent. Use buffered solutions relevant to your application (e.g., phosphate-buffered saline for physiological simulation).

  • Temperature: Chemical degradation accelerates at higher temperatures.[8] Studies should be conducted at controlled temperatures, and for forced degradation, elevated temperatures are used to accelerate aging.

  • Light: Many pharmaceutical compounds are light-sensitive. Photostability studies, guided by the International Council for Harmonisation (ICH) guideline Q1B, are essential to determine if the compound requires protection from light.[14][15][16]

  • Oxygen: For compounds susceptible to oxidation, the presence of headspace oxygen can be a critical factor. In such cases, studies may need to be performed under an inert atmosphere (e.g., nitrogen or argon).

Q5: What regulatory guidelines should I follow for these studies?

The ICH guidelines are the global standard for stability testing. The key documents to consult are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This provides the overall framework for stability testing.

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. This document specifically details the requirements for assessing light sensitivity.[15][16]

Forced degradation (or stress testing) is a crucial component of these guidelines, used to identify potential degradation products and establish the "stability-indicating" nature of analytical methods.[5][6]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Encountered Potential Cause(s) Recommended Action & Rationale
Unexpected peaks appear in my HPLC chromatogram after short-term storage. 1. Oxidative Degradation: The amine may be oxidizing to an N-oxide or other species. 2. Interaction with Excipients/Solvent: The compound may be reacting with components in your formulation or solvent impurities (e.g., peroxides in THF or ethers).1. Confirm Identity: Use HPLC-MS to get a mass for the unknown peak. An increase of 16 amu often suggests N-oxide formation. 2. Mitigate Oxidation: Prepare solutions fresh, degas solvents, and/or purge the vial headspace with nitrogen. Store solutions in amber vials to prevent photo-initiated oxidation. 3. Solvent Purity Check: Run a solvent blank on your HPLC to ensure no interfering peaks originate from the solvent itself.
The concentration of my stock solution is decreasing over time, even when stored at 4°C. 1. Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., certain plastics). 2. Slow Degradation: The compound may be inherently unstable in the chosen solvent, even at low temperatures. 3. Incomplete Dissolution: The compound may not have been fully dissolved initially, with solid material slowly falling out of solution.1. Change Container: Switch to low-adsorption polypropylene tubes or silanized glass vials. 2. Solvent Screen: Test stability in a few different solvents (e.g., DMSO, Ethanol, Water with 5% co-solvent) to find a more suitable system for long-term storage. 3. Verify Solubility: Ensure you are working below the compound's solubility limit in that solvent. Use sonication or gentle warming to aid dissolution and visually inspect for any undissolved particulates before storage.
My solution has turned yellow/brown upon storage. 1. Oxidative Degradation: The formation of colored degradation products is often linked to oxidative pathways. 2. Photodegradation: Exposure to ambient light can cause the formation of chromophores.1. Implement Controls: Store a parallel sample under an inert (nitrogen) atmosphere and another completely protected from light (wrapped in aluminum foil).[17] Comparing these to your original sample will help identify the cause. 2. Characterize Degradants: Use a diode-array detector (DAD) in your HPLC to obtain the UV-Vis spectrum of the colored impurity. This can provide structural clues.

Section 3: Experimental Protocols & Workflows

Workflow for a Solution Stability Study

This diagram outlines the logical flow for conducting a comprehensive stability assessment.

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions (Forced Degradation) cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep_stock Prepare Stock Solution (e.g., in DMSO or Water) prep_work Prepare Working Solutions in Test Buffers (pH 4, 7, 9) prep_stock->prep_work acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_work->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_work->base oxid Oxidation (3% H2O2, RT) prep_work->oxid therm Thermal (60°C in Solution) prep_work->therm photo Photostability (ICH Q1B Light Source) prep_work->photo hplc Stability-Indicating HPLC-UV/DAD Method acid->hplc base->hplc oxid->hplc therm->hplc dark_control Dark Control (Parallel to Photo) photo->hplc dark_control->hplc mass_spec LC-MS for Degradant ID hplc->mass_spec eval Calculate % Degradation Assess Mass Balance Elucidate Pathways mass_spec->eval

Sources

Optimization

Azabicyclo[3.2.1]octane Synthesis &amp; Optimization: Technical Support Center

Welcome to the Technical Support Center for the synthesis of azabicyclo[3.2.1]octane scaffolds. This rigid, bicyclic framework is the core structural motif of tropane alkaloids (e.g., cocaine, atropine) and is a highly p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of azabicyclo[3.2.1]octane scaffolds. This rigid, bicyclic framework is the core structural motif of tropane alkaloids (e.g., cocaine, atropine) and is a highly privileged scaffold in modern drug discovery[1].

As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks researchers encounter when constructing 2-, 3-, 6-, and 8-azabicyclo[3.2.1]octane derivatives. This guide focuses on mechanistic causality, self-validating protocols, and data-driven optimization.

Part 1: Strategic Workflow & Route Selection

Before troubleshooting specific reactions, it is critical to align your target molecule with the correct synthetic logic.

Azabicyclo_Strategies Target Azabicyclo[3.2.1]octane Core Scaffold Biomimetic Biomimetic Synthesis (Robinson-Schöpf) Target->Biomimetic Cycloadd Cycloaddition ([4+3],[3+2]) Target->Cycloadd TMCat Transition Metal Catalysis (Carboamination) Target->TMCat OptBio Critical: pH 4-5 Buffer Control Biomimetic->OptBio OptCyc Critical: Mild Temp (<45°C) Avoid Strong Bases Cycloadd->OptCyc OptTM Critical: Ligand Tuning Radical Oxidation TMCat->OptTM

Overview of major synthetic routes to the azabicyclo[3.2.1]octane scaffold and critical parameters.

Part 2: Troubleshooting Guides & FAQs

Ticket #101: Low Yields and Polymerization in Robinson-Schöpf Biomimetic Synthesis

User Inquiry: "I am attempting a classic Robinson-Schöpf double Mannich reaction to synthesize tropinone. My yields are highly inconsistent (often <20%), and I am observing significant polymerization in the crude mixture. What is causing this?"

Root Cause Analysis: The Robinson-Schöpf reaction is a delicate tandem Mannich process that is highly sensitive to the protonation states of the intermediates. If the pH drops below 3.0, the methylamine becomes fully protonated, preventing the formation of the crucial iminium ion. Conversely, if the pH exceeds 5.0, the unprotonated succinaldehyde undergoes rapid, irreversible aldol condensation and polymerization[1].

Optimization Data:

pH Range Tropinone Yield (%) Causality / Dominant Pathway
< 3.0 < 10% Complete protonation of amine; iminium formation blocked.
4.0 - 5.0 75 - 90% Optimal. Balanced enolization and iminium formation.

| > 7.0 | < 20% | Rapid aldol condensation of succinaldehyde; polymerization. |

Self-Validating Protocol: Optimized Robinson-Schöpf Synthesis

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetonedicarboxylic acid (14.6 g, 0.1 mol) in deionized water (100 mL)[1].

  • Addition: To the stirred solution, add succinaldehyde (14.5 g of a 60% aqueous solution, 0.1 mol) followed by methylamine hydrochloride (8.3 g, 0.1 mol)[1].

  • pH Adjustment (Critical Step): Carefully add a saturated aqueous solution of sodium bicarbonate dropwise. Self-Validation Check: Monitor continuously with a calibrated pH meter. Do not rely on pH paper. Stop addition strictly when the pH stabilizes between 4.0 and 5.0[1].

  • Reaction: Stir at room temperature for 24-48 hours. Monitor via TLC for the disappearance of starting materials[1].

  • Isolation: Extract the aqueous layer with dichloromethane, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify via vacuum distillation[1].

Ticket #102: Scaffold Degradation During Copper-Catalyzed [4+3] Cycloadditions

User Inquiry: "I am using a copper-catalyzed formal [4+3] cycloaddition between 2-arylaziridines and cyclopentadiene. The initial [3+2] step works, but during the cascade ring closure, the bridged azabicyclo[3.2.1]octane scaffold degrades entirely."

Root Cause Analysis: The bridged azabicyclo[3.2.1]octane system is highly strained. Recent studies on2 demonstrate that introducing strong bases or exceeding 45 °C induces strain-release decomposition pathways, such as retro-Michael additions or ring-opening[2].

Cycloaddition_Mechanism Start 2-Arylaziridine + Cyclopentadiene Step1 Cu-Catalyzed Ring Opening (Dipole Formation) Start->Step1 Cu cat. Step2 [3+2] Cycloaddition Intermediate Step1->Step2 Step3 Aza-Michael Addition (Cascade Ring Closure) Step2->Step3 Product Bridged Azabicyclo[3.2.1]octane Step3->Product 45°C, Mild Cond.

Mechanism of copper-catalyzed formal [4+3] cycloaddition via a [3+2]/aza-Michael cascade.

Optimization Data (Cu-Catalyzed [4+3] Cycloaddition):

Catalyst Base / Additive Temp (°C) Yield (%) Mechanistic Observation
Cu(OTf)₂ (0.1 eq) None 25 25% Insufficient thermal energy for aza-Michael closure.
Cu(OTf)₂ (0.1 eq) None 40 45% Improved conversion, but reaction stalls[2].
Cu(OTf)₂ (0.1 eq) None 45 65% Optimal. Balances activation energy and product stability[2].

| Cu(OTf)₂ (0.1 eq) | Strong Base (e.g., DBU) | 45 | <20% | Product degradation due to strain-release ring opening[2]. |

Self-Validating Protocol: Diastereoselective Cu-Catalyzed[4+3] Cycloaddition

  • Initiation: To a flame-dried Schlenk tube under Argon, add the 2-arylaziridine (0.6 mmol), cyclopentadiene derivative (0.2 mmol), and Cu catalyst (0.1 equiv) in 3 mL anhydrous dichloromethane (DCM)[2].

  • Dipole Formation: Stir at room temperature for 30 minutes. Self-Validation Check: Observe the reaction mixture; a distinct color shift typically indicates the formation of the copper-coordinated dipole intermediate.

  • Cascade Closure: Add TsOH·H₂O and elevate the temperature strictly to 45 °C for 2 hours[2]. Caution: Do not exceed 45 °C to prevent thermal degradation of the strained bicycle.

  • Quench & Isolate: Cool to room temperature, quench with saturated NaHCO₃, extract with DCM, and purify via flash column chromatography[2].

Ticket #103: Managing Enantioselectivity in Transition-Metal Carboaminations

User Inquiry: "I am trying to synthesize 6-azabicyclo[3.2.1]octanes via alkene carboamination of N-sulfonyl-2-aryl-4-pentenamines. My enantiomeric excess (ee) is poor, and I am seeing uncyclized radical byproducts."

Root Cause Analysis: The synthesis of 6-azabicyclo[3.2.1]octanes via 3 relies on a highly specific cis-aminocupration step[3]. If the chiral ligand does not provide sufficient steric bulk, the phenyl rings will not force the substrate's mesyl and alkene groups into the required "trans" orientation, destroying enantioselectivity[3]. Furthermore, the subsequent homolysis forms a primary carbon radical; if the stoichiometric oxidant (MnO₂) is depleted or poorly dispersed, the radical escapes the solvent cage before adding across the pyrrolidine ring[3]. Ensure vigorous stirring and use strictly anhydrous ₂ complexes[3].

Ticket #104: Side Reactions in Hypervalent Iodine-Mediated Domino Reactions

User Inquiry: "When synthesizing dioxo-azabicyclo[3.2.1]octanes using PhI(OAc)₂, I get a complex mixture of side products at room temperature."

Root Cause Analysis: Hypervalent iodine-mediated domino reactions are highly exothermic and sensitive to Lewis acid strength. As demonstrated in recent 4, running the reaction at 25 °C with strong Lewis acids leads to over-oxidation and uncontrolled cascade pathways[4].

Optimization Data:

Oxidant Catalyst Solvent Temp (°C) Yield (%) Causality / Observation
PhI(OAc)₂ Zn(BF₄)₂ DCE 25 25% Weak Lewis acidity leads to incomplete activation[4].
PhI(OAc)₂ BF₃·OEt₂ DCE 25 50% Improved activation, but side reactions occur at RT[4].

| PhI(OAc)₂ | BF₃·OEt₂ | DCE | 0 | 73% | Optimal. Suppresses side reactions; stabilizes intermediates[4]. |

Self-Validating Protocol: Hypervalent Iodine Domino Reaction

  • Setup: Dissolve compound 1a (1.37 g, 4 mmol) and PhI(OAc)₂ (1.55 g, 4.8 mmol) in DCE (80 mL, mixed with 3 equiv of H₂O)[4].

  • Thermal Control: Cool the mixture strictly to 0 °C using an ice bath. Self-Validation Check: Ensure internal temperature stabilizes at 0 °C before proceeding.

  • Catalyst Addition: Add BF₃·OEt₂ (148 uL, 1.2 mmol, 30 mol %) dropwise[4].

  • Reaction: Stir at 0 °C for 1 hour. The low temperature traps the reactive intermediates, preventing intermolecular side reactions[4].

  • Purification: Concentrate and purify by column chromatography (petroleum ether/ethyl acetate = 15:1)[4].

References

  • The Journal of Organic Chemistry (ACS). "Diastereoselective Construction of Bridged Azabicyclo[3.2.1]octane via Copper-Catalyzed Formal [4 + 3] Cycloaddition."[Link]

  • PMC (NIH). "6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination."[Link]

  • The Journal of Organic Chemistry (ACS). "Synthesis of Dioxo-Azabicyclo[3.2.1]octanes via Hypervalent Iodine-Mediated Domino Reaction."[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC and GC Analysis of Bicyclic Amines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical roadblocks when researchers attempt to characterize bicyclic amines (e.g., quinuclidines, DABCO, tropane deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical roadblocks when researchers attempt to characterize bicyclic amines (e.g., quinuclidines, DABCO, tropane derivatives, and bridged azabicycles). Due to their rigid three-dimensional structures and highly exposed nitrogen lone pairs, these compounds act as exceptionally strong Lewis bases. This chemical nature drives severe secondary interactions with chromatographic flow paths, resulting in peak tailing, irreversible adsorption, and poor reproducibility.

This guide abandons generic advice in favor of causality-driven troubleshooting. Every strategy detailed below is paired with a self-validating protocol, ensuring that your analytical methods are built on verifiable scientific integrity.

Part 1: HPLC Troubleshooting & FAQs

Q1: Why do my bicyclic amines exhibit severe peak tailing on standard C18 columns, and how can I prove the root cause?

Causality: Peak tailing of basic analytes is predominantly a chemical phenomenon driven by secondary ion-exchange interactions[1]. Standard silica-based columns contain residual silanol groups (Si-OH) on their surface. At intermediate mobile phase pH levels (pH 4–8), these acidic silanols deprotonate into negatively charged silanoxanes (Si-O⁻)[2]. Simultaneously, bicyclic amines (which typically have a pKa of 9–11) are fully protonated and positively charged. The resulting electrostatic attraction severely disrupts the hydrophobic partitioning mechanism, causing the analyte molecules to "drag" through the column[3].

Self-Validating Protocol: To definitively distinguish between a chemical interaction (silanol binding) and a physical defect (a void in the column bed), inject a neutral, hydrophobic marker such as toluene[4].

  • Validation: If the neutral marker elutes symmetrically while the bicyclic amine tails, the issue is strictly a chemical acid-base interaction[4]. If both peaks tail equally, the column bed has physically collapsed or there is dead volume in your tubing.

Solution: Shift the mobile phase pH to extremes to break the electrostatic attraction. You can drop the pH below 3.0 (using trifluoroacetic acid) to fully protonate and neutralize the silanols, or raise the pH above 10.5 (using ammonium hydroxide) to deprotonate the bicyclic amine into its neutral free-base form[5]. Note: High-pH applications require hybrid silica or polymeric columns to prevent the dissolution of the silica backbone[3].

Q2: My bicyclic amine is highly polar and elutes in the void volume (k' < 1) under reversed-phase conditions. How do I increase retention?

Causality: Bicyclic amines often lack sufficient hydrophobic surface area to interact with C18 alkyl chains, a problem that is exacerbated when the amine is protonated and highly solvated by water.

Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC)[3]. HILIC utilizes a polar stationary phase and a highly organic mobile phase (typically >70% acetonitrile). The retention mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the stationary phase surface.

HPLC_Troubleshooting Start HPLC Issue: Bicyclic Amine Analysis Issue1 Severe Peak Tailing Start->Issue1 Issue2 Poor Retention (k' < 1) Start->Issue2 CheckpH Evaluate Mobile Phase pH & Column Chemistry Issue1->CheckpH HILIC Switch to HILIC Mode (Bare Silica/Amide) Issue2->HILIC IonPair Add Ion-Pairing Reagent (e.g., Alkyl Sulfonates) Issue2->IonPair LowpH pH < 3 (Protonate Silanols) CheckpH->LowpH Standard Silica HighpH pH > 10 (Deprotonate Amines) CheckpH->HighpH Hybrid/Polymer

Decision tree for resolving HPLC peak tailing and retention issues in bicyclic amines.

Part 2: GC Troubleshooting & FAQs

Q1: I am losing response for my bicyclic amines at trace concentrations in GC, but high-concentration injections look fine. What is happening?

Causality: This is a classic symptom of "column priming." Fused silica columns and glass inlet liners contain active silanol sites. The highly basic bicyclic amines irreversibly bind to these active sites. At high concentrations, the active sites become saturated (primed), allowing the excess analyte to reach the detector[6]. At trace levels, the entire injected mass is consumed by the active sites, resulting in a total loss of signal.

Self-Validating Protocol: Perform a High/Low Concentration Test. Inject a 1,000 ppm standard, immediately followed by a 10 ppm standard.

  • Validation: If the 10 ppm standard shows a transiently improved peak shape and area, but degrades on subsequent injections, your system has active sites that were temporarily masked. This confirms flow-path activity[6].

Solution: You must eliminate active sites across the entire flow path. Use base-deactivated inlet liners and install a base-deactivated, amine-specific GC column (e.g., CP-Sil 8 CB for Amines or Rtx-Volatile Amine)[7][8]. These columns feature specialized surface treatments that shield the silica backbone from basic compounds, eliminating the need for priming[6].

GC_Troubleshooting Start GC Issue: Loss of Amine Response Diag Run High/Low Conc. Test (Check for Priming) Start->Diag Inlet Inlet Activity (Degraded Liner) Diag->Inlet Broad/Tailing Column Column Adsorption (Active Silanols) Diag->Column Missing Peaks Action1 Install Base-Deactivated Liner & Gold Seal Inlet->Action1 Action2 Trim Column Inlet (Remove Active Sites) Column->Action2 Action3 Deploy Base-Deactivated Amine-Specific Column Action2->Action3 If tailing persists

Diagnostic workflow for identifying and eliminating active sites in GC amine analysis.

Part 3: Quantitative Data & Column Technology Comparison

To streamline method development, the following table summarizes the quantitative advantages and mechanisms of action for specialized column technologies used in amine analysis.

TechnologyModalityMechanism of ActionBest Application Profile
Hybrid Silica (High pH) HPLCOperates at pH > 10 to deprotonate amines, eliminating electrostatic attraction to silanols[3].Highly basic, moderately hydrophobic bicyclic amines.
HILIC (Bare Silica/Amide) HPLCPartitions polar analytes into an immobilized aqueous layer; leverages ionic interactions[3].Highly polar, poorly retained amines (k' < 1 in RP).
Base-Deactivated Polysiloxane GCProprietary surface deactivation shields acidic silanols from Lewis base interactions[7][8].Volatile aliphatic and bicyclic amines up to C20[7].
Polyethylene Glycol (PEG) GCHigh polarity phase provides alternative selectivity; base-modified to prevent tailing.Aqueous amine samples, primary/secondary amines.

Part 4: Experimental Protocols

Protocol 1: High-pH HPLC Method Validation for Bicyclic Amines

Causality Focus: Ensuring silica stability and complete analyte deprotonation.

  • Column Selection: Install a high-pH tolerant column (e.g., Ethylene Bridged Hybrid (BEH) or polymer-based)[3]. Never use standard Type-A or Type-B silica above pH 8.0, as the silica bed will dissolve[5].

  • Mobile Phase Preparation: Prepare Mobile Phase A using 10 mM Ammonium Bicarbonate. Adjust the pH to 10.5 using concentrated Ammonium Hydroxide. Why? The pH must be at least 1.5 units above the pKa of the bicyclic amine to ensure >95% of the molecules are in the neutral free-base form.

  • Equilibration: Flush the column with 50 column volumes of the high-pH mobile phase to ensure complete chemical equilibration of the stationary phase surface.

  • Self-Validating System Suitability: Inject a mixed standard containing a neutral marker (e.g., uracil) and the target bicyclic amine. The method is validated if the asymmetry factor (

    
    ) for the bicyclic amine is 
    
    
    
    and matches the neutral marker, confirming the total elimination of secondary chemical interactions[4].
Protocol 2: GC Flow-Path Passivation and Column Installation

Causality Focus: Removing catalytic and adsorptive active sites.

  • Inlet Maintenance: Remove the standard glass liner and gold seal. Install a base-deactivated, single-taper liner without glass wool. Why? Glass wool provides a massive surface area of active silanols that rapidly degrade strained bicyclic amines.

  • Column Trimming: If using an existing column, cut 10–20 cm from the inlet side using a ceramic scoring wafer. Why? The front of the column acts as a sacrificial zone where non-volatile matrix components and reactive amines accumulate. Trimming removes this concentrated zone of secondary interactions.

  • Installation: Install a base-deactivated amine-specific column (e.g., Rtx-Volatile Amine or CP-Sil 8 CB for Amines)[7][8].

  • Inertness Verification: Perform the High/Low concentration injection sequence (1000 ppm followed by 10 ppm). The system is validated as inert if the peak area ratio between the injections is strictly linear (100:1) and the peak symmetry remains constant, proving that column priming is no longer occurring[6].

References

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. Agilent Technologies. Available at:[Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Available at:[Link]

  • CP-Sil 8 CB for Amines GC column. Agilent Technologies. Available at: [Link]

  • HPLC Peak Tailing. Axion Labs. Available at:[Link]

  • Rtx-Volatile Amine GC Capillary Column. Restek. Available at:[Link]

  • Rtx-35 Amine GC Capillary Column. Restek. Available at:[Link]

  • Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC. ChromatographyOnline. Available at:[Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. HPLC.eu. Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing Assay Success with Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride

Welcome to the technical support guide for Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming solubility challenges to ensure reliable and reproducible assay results.

Introduction

Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride is a tropane alkaloid derivative, a class of compounds known for their diverse biological activities.[1][2] As a hydrochloride salt, it is expected to have improved aqueous solubility compared to its free base form.[3][4][5] However, achieving a sufficiently high and stable concentration in aqueous assay buffers can still be a significant challenge, potentially leading to inaccurate and inconsistent data.

This guide provides a comprehensive approach to understanding and improving the solubility of this compound, moving from frequently asked questions for quick reference to detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Here are some of the most common questions and immediate answers for researchers working with Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride.

Q1: What is the best starting solvent for making a stock solution?

A1: For a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[6] If your assay is sensitive to DMSO, ethanol can be an alternative, though it may offer lower solubility.[1][6] For direct use in some applications, sterile, purified water can be used, although the maximum achievable concentration may be lower.[1][2]

Q2: My compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. Why is this happening and how can I prevent it?

A2: This is a common phenomenon known as "crashing out" and occurs because the compound is much less soluble in the aqueous buffer than in the concentrated DMSO stock.[7][8] To prevent this, it is crucial to perform serial dilutions. First, dilute your high-concentration DMSO stock to an intermediate concentration in DMSO before the final dilution into the aqueous buffer.[9] This gradual change in solvent polarity helps to keep the compound in solution. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[9]

Q3: Can I adjust the pH of my buffer to improve solubility?

A3: Yes, pH adjustment is a powerful technique for improving the solubility of ionizable compounds like hydrochloride salts.[][11][12] Since this is the salt of a basic compound, solubility is generally higher in acidic to neutral pH ranges.[13] However, it is essential to ensure the chosen pH is compatible with your assay and does not affect the biological activity of your system.

Q4: I'm observing inconsistent results in my assay. Could this be related to solubility?

A4: Absolutely. Incomplete dissolution or precipitation of the compound can lead to inaccurate concentrations and, consequently, unreliable and irreproducible results.[7] Visually inspect your solutions for any cloudiness or particulate matter. If you suspect precipitation, centrifuge the final working solution and use the supernatant for your experiment to ensure a homogenous solution.[9]

In-Depth Troubleshooting and Solubility Enhancement

When basic troubleshooting is insufficient, a more systematic approach to solubility enhancement is required. This section provides detailed protocols and the scientific rationale behind them.

Understanding the Compound: A Tropane Alkaloid Hydrochloride

Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride belongs to the tropane alkaloid family.[14][15][16] Alkaloids are nitrogen-containing compounds, and their salts are generally more soluble in water than their free base forms.[2] The hydrochloride salt form is intended to enhance aqueous solubility.[3][4] However, the "common ion effect" can sometimes reduce the solubility of hydrochloride salts in solutions that already contain chloride ions.[17][18]

Systematic Approach to Solubility Improvement

The following workflow provides a structured approach to troubleshooting and optimizing the solubility of Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride for your specific assay.

Solubility_Workflow start Start: Solubility Issue Identified stock_prep Step 1: Prepare High-Concentration Stock (e.g., 10 mM in 100% DMSO) start->stock_prep serial_dilution Step 2: Perform Serial Dilution (Intermediate dilution in DMSO) stock_prep->serial_dilution final_dilution Step 3: Final Dilution into Aqueous Buffer (Final DMSO <0.5%) serial_dilution->final_dilution check_solubility Step 4: Assess Solubility (Visual inspection, centrifugation) final_dilution->check_solubility soluble Solution is Clear: Proceed with Assay check_solubility->soluble Yes not_soluble Precipitation/Cloudiness Observed check_solubility->not_soluble No troubleshoot Step 5: Advanced Troubleshooting not_soluble->troubleshoot ph_adjust Option A: pH Adjustment (Test pH range compatible with assay) troubleshoot->ph_adjust cosolvent Option B: Co-solvent System (e.g., Ethanol, PEG 400) troubleshoot->cosolvent cyclodextrin Option C: Cyclodextrin Encapsulation (e.g., HP-β-CD, SBE-β-CD) troubleshoot->cyclodextrin reassess Re-assess Solubility ph_adjust->reassess cosolvent->reassess cyclodextrin->reassess success Solubility Improved: Proceed with Assay reassess->success Yes failure Still Insoluble: Consult with a formulation specialist reassess->failure No

Caption: A systematic workflow for troubleshooting solubility issues.

Experimental Protocols
Protocol 1: Standard Stock Solution Preparation and Dilution

This protocol is the first-line approach for preparing your compound for an assay.

  • Prepare a High-Concentration Stock Solution:

    • Weigh out a precise amount of Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride.

    • Add the appropriate volume of 100% anhydrous DMSO to achieve a high concentration (e.g., 10 mM).

    • Vortex thoroughly. If necessary, use brief sonication or gentle warming (e.g., 37°C) to ensure complete dissolution.[8]

  • Intermediate Dilution (if necessary):

    • For very low final concentrations, prepare an intermediate dilution of your stock in 100% DMSO (e.g., dilute the 10 mM stock to 1 mM). This improves pipetting accuracy.[8]

  • Final Working Solution Preparation:

    • Pre-warm your aqueous assay buffer to the experimental temperature.

    • Add the required volume of the DMSO stock (or intermediate dilution) to the pre-warmed buffer.

    • Immediately vortex or pipette up and down to mix thoroughly.[8]

    • Crucially, ensure the final concentration of DMSO is below the tolerance level of your assay (typically <0.5%). [9]

Protocol 2: Solubility Enhancement with pH Adjustment

If precipitation occurs with the standard protocol, altering the pH of the assay buffer may be effective.

  • Determine Assay pH Tolerance: Establish the pH range that your biological system can tolerate without affecting its viability or activity.

  • Prepare a pH Range of Buffers: Make several batches of your assay buffer, adjusting the pH in small increments (e.g., 0.2-0.5 pH units) within the tolerated range.

  • Test Solubility: Prepare your final working solution of Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride in each of the prepared buffers following Protocol 1.

  • Observe and Select: Visually inspect each solution for precipitation. Select the pH that provides the best solubility without compromising your assay conditions.

Protocol 3: Utilizing Co-solvents

Co-solvents can be used to increase the solubility of poorly soluble compounds.[][19][20]

  • Select a Co-solvent: Common co-solvents compatible with biological assays include ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol.

  • Determine Co-solvent Tolerance: Test the tolerance of your assay to various concentrations of the chosen co-solvent.

  • Prepare a Co-solvent/Buffer System: Prepare your aqueous assay buffer containing the highest tolerated concentration of the co-solvent.

  • Prepare Working Solution: Follow Protocol 1 to prepare the final working solution of your compound in the co-solvent/buffer system.

Protocol 4: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[21][22][23][][25]

  • Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations to enhance solubility.[19][22]

  • Prepare a Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your assay buffer at a concentration determined to be safe for your experimental system.

  • Complexation:

    • Add the Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride directly to the cyclodextrin-containing buffer.

    • Alternatively, prepare a concentrated stock in a minimal amount of organic solvent (like DMSO or ethanol) and add it to the cyclodextrin solution.

  • Equilibrate: Gently mix the solution (e.g., on a shaker) for a period of time (typically 1-24 hours) to allow for the formation of the inclusion complex.

  • Use in Assay: Use the resulting clear solution in your experiments.

Data Summary: Solubility Enhancement Strategies
StrategyMechanism of ActionKey ConsiderationsPotential Pitfalls
pH Adjustment Increases the ionization of the compound, which is generally more soluble.[11][12]The pH must be compatible with the assay system and not alter the compound's activity.Can cause compound degradation at extreme pH values; precipitation may occur if the pH shifts.[12]
Co-solvents Reduces the polarity of the aqueous solvent, making it more favorable for the solute.[][20]The co-solvent must be non-toxic to the biological system at the final concentration.Can interfere with some assays or affect protein conformation.[26]
Cyclodextrins Forms an inclusion complex by encapsulating the hydrophobic parts of the molecule.[21][]The cyclodextrin itself should not interfere with the assay; may require an equilibration period.Can sometimes reduce the bioavailability of the compound to its target if the binding is too strong.

Conclusion

Successfully incorporating Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride into your assays requires a careful and systematic approach to its solubilization. By understanding the chemical nature of the compound and employing the troubleshooting strategies outlined in this guide, you can significantly improve the reliability and reproducibility of your experimental data. Always validate that your chosen solubilization method does not interfere with your assay's performance.

References
  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • PharmaXChange. (2012, July 15). Tropane Alkaloids.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Tokyo Chemical Industry. (n.d.). Alkaloids.
  • STAX. (n.d.). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.
  • JoVE. (2025, September 17). Bioavailability Enhancement: Drug Solubility Enhancement.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • ResearchGate. (2019, March 16). Solubility enhancement and application of cyclodextrins in local drug delivery.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • PMC. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, January 1). Solubility Enhancement of Drugs.
  • ResearchGate. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH.
  • Benchchem. (n.d.). Apoatropine Hydrochloride Solubility Profile: A Technical Guide.
  • Ovid. (n.d.). Salt formation to improve drug solubility.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • NIST. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • PubChem. (n.d.). 1-Azabicyclo[3.2.1]octan-6-ol.
  • PubChem. (n.d.). 3-Azabicyclo(3.2.1)octane.
  • Advanced ChemBlocks. (2026, March 4). endo-3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol.
  • Benchchem. (n.d.). Dealing with Demethylregelin precipitation in aqueous buffers.
  • Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • Benchchem. (n.d.). Preventing SR-4835 precipitation in aqueous solutions.
  • Chemspace. (n.d.). (1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-ol.
  • Slideshare. (n.d.). Tropane alkaloids notes | PDF.
  • PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation.
  • SpringerLink. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • MDPI. (2018, July 23). Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity.
  • MDPI. (2022, January 30). Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances.
  • NCBI Bookshelf. (2015, September 18). Assay Interference by Chemical Reactivity.
  • MilliporeSigma. (n.d.). endo-3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride.
  • ChemScene. (n.d.). exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride.
  • PubChemLite. (n.d.). Endo-(+-)-3-(6-ethyl-7-methyl-6-azabicyclo(3.2.1)oct-1-yl)phenol hydrochloride.
  • ChemicalBook. (2025, October 14). exo-3-azabicyclo[3.2.1]octan-8-ol hydrochloride.
  • ACS Publications. (2020, July 13). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?
  • 广州甄皓贸易有限公司官网. (n.d.). endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride.

Sources

Troubleshooting

Chiral separation methods for azabicyclo[3.2.1]octane enantiomers

Welcome to the Technical Support Center for the chiral resolution of azabicyclo[3.2.1]octane derivatives. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and proces...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral resolution of azabicyclo[3.2.1]octane derivatives. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and process scientists navigate the specific physicochemical challenges of this conformationally rigid, nitrogen-bridged scaffold.

The azabicyclo[3.2.1]octane core is a privileged structure found in numerous bioactive compounds, including kappa-opioid receptor (KOR) agonists, PLK4 inhibitors, and muscarinic acetylcholine receptor (mAChR) agonists. However, the basicity of the bridging nitrogen and the rigid 3D topology require highly optimized separation strategies.

Separation Strategy & Causality

The decision to use High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), or classical chemical resolution depends entirely on the scale of your project and the specific position of the nitrogen atom (e.g., 1-aza, 2-aza, 6-aza, or 8-aza).

The Causality of Chiral Recognition: The azabicyclo[3.2.1]octane system is conformationally locked. This rigidity is highly advantageous for chiral recognition on polysaccharide-based stationary phases (like Chiralpak AD-H) because the spatial projection of the enantiomeric substituents is strictly defined. However, the basicity of the secondary or tertiary amine (pKa ~9–10) drives non-specific, high-affinity interactions with residual silanols on the silica support. If these interactions are not suppressed via mobile phase modifiers (e.g., diethylamine) or by using reversed-phase conditions, they will override the chiral recognition mechanism, resulting in severe peak tailing and co-elution.

Workflow A Azabicyclo[3.2.1]octane Racemate B Analytical Scale (< 10 mg) A->B C Preparative Scale (10 mg - 100 g) A->C D Process Scale (> 100 g) A->D E Chiral HPLC (AD-H / AD-RH) B->E F Prep SFC (Waters Prep 150) C->F G Classical Resolution (Diastereomeric Salts) D->G

Decision matrix for azabicyclo[3.2.1]octane chiral separation methods.

Self-Validating Experimental Protocols

To ensure scientific integrity, every method executed in the lab must be self-validating. A self-validating protocol builds analytical checks directly into the workflow, ensuring that false positives (e.g., matrix peaks mistaken for enantiomers) are caught immediately.

HPLC_Validation S1 1. Racemate Injection Verify Rs > 1.5 S2 2. Fraction Collection Monitor UV/Vis S1->S2 S3 3. Re-injection Confirm ee > 99% S2->S3 S4 4. Chiroptical Detection (Polarimetry/VCD) S3->S4

Self-validating loop for analytical and preparative chiral chromatography.

Protocol A: Analytical Normal-Phase HPLC for 2-Azabicyclo[3.2.1]octanes

This method is highly effective for amides and amines based on the 2-azabicyclo[3.2.1]octane backbone, such as those used in enantioselective aldol reactions 1[1].

  • System Preparation: Flush the HPLC system with n-hexane/isopropanol (95:5 v/v). If the analyte is a free base, add 0.1% diethylamine (DEA) to the mobile phase to suppress silanol interactions.

  • Column Selection: Install a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate) coated on silica).

  • Execution: Inject 5-10 µL of the racemic mixture (1 mg/mL) at a flow rate of 1.0 mL/min. Monitor via UV detection (typically λ = 254 nm).

  • Validation Step: Collect the eluent for Peak 1 and Peak 2. Re-inject Peak 1 immediately. If the protocol is valid, only a single peak will appear at the exact retention time (e.g.,

    
     = 27.0 min), confirming >99% enantiomeric excess (ee) and ruling out on-column racemization[1].
    
Protocol B: Preparative SFC for 8-Azabicyclo[3.2.1]octanes

For drug discovery programs requiring gram-scale isolation (e.g., PLK4 inhibitors), Supercritical Fluid Chromatography (SFC) is superior due to higher diffusivity and rapid solvent removal2[2].

  • System Setup: Utilize a preparative SFC system (e.g., Waters SFC Prep 150 MGM).

  • Mobile Phase: Use supercritical CO

    
     with a methanol co-solvent (typically 10-30%) containing 0.1-0.2% dimethylethylamine (DMEA).
    
  • Execution: Run stacked injections to maximize throughput. The low viscosity of supercritical CO

    
     allows flow rates exceeding 100 mL/min without exceeding column pressure limits.
    
  • Validation Step: Analyze the recovered fractions using an orthogonal analytical SFC system (e.g., Waters Acquity UPC2) to confirm enantiomeric excess prior to biological assay testing[2].

Troubleshooting & FAQs

Q: Why am I seeing severe peak tailing for my azabicyclo[3.2.1]octane enantiomers on normal-phase HPLC? A: This is a classic symptom of secondary interactions. The basic bridgehead nitrogen is hydrogen-bonding with unendcapped, acidic silanol groups on the silica support of your chiral column. Solution: Add 0.1% of a volatile organic base (e.g., DEA, TEA, or ethanolamine) to your mobile phase. This competitively binds the silanols, allowing the primary chiral recognition mechanism to dictate retention.

Q: I need to scale up the production of a 1-azabicyclo[3.2.1]octane derivative to multi-kilogram scale. Should I use Prep-HPLC? A: No. At the multi-kilogram scale, chromatographic methods become economically unviable due to solvent consumption and throughput limitations. Solution: Transition to a classical resolution via diastereomeric salt formation. For example, during the scale-up of the mAChR agonist KTX-005, researchers successfully developed a classical resolution sequence to achieve nonchromatographic production of the desired enantiomer3[3].

Q: My compound is highly polar and insoluble in hexane. How can I separate it? A: Switch to Reversed-Phase (RP) Chiral HPLC. For instance, 6-azabicyclo[3.2.1]octanes synthesized via enantioselective alkene carboamination have been successfully resolved using a Chiralpak AD-RH column with a mobile phase of 50% CH


CN/H

O at 0.5 mL/min 4[4].

Quantitative Data Summary

The following table summarizes validated parameters for the chiral separation of various azabicyclo[3.2.1]octane scaffolds based on recent literature:

ScaffoldTarget ApplicationSeparation MethodColumn / SystemMobile Phase / ConditionsRef
2-Azabicyclo[3.2.1]octane KOR AgonistsAnalytical HPLCChiralpak AD-Hn-Hexane / Isopropanol (95:5), 1.0 mL/min[5],[1]
6-Azabicyclo[3.2.1]octane Bioactive HeterocyclesAnalytical HPLC (RP)Chiralpak AD-RH50% CH

CN / H

O, 0.5 mL/min
[4]
8-Azabicyclo[3.2.1]octane PLK4 InhibitorsPreparative SFCWaters SFC Prep 150Supercritical CO

/ Methanol + Modifier
[2]
1-Azabicyclo[3.2.1]octane mAChR Agonists (KTX-005)Classical ResolutionNon-chromatographicDiastereomeric salt crystallization[3]

References

  • Synthesis and pharmacological evaluation of enantiomerically pure endo-configured KOR agonists with 2-azabicyclo[3.2.
  • 6-Azabicyclo[3.2.
  • Application of Polyamines and Amino Acid Derivatives Based on 2-Azabicycloalkane Backbone in Enantioselective Aldol Reaction Semantic Scholar URL
  • Development and Scale-Up of an Enabling Synthetic Route to KTX-005, a Muscarinic Acetylcholine Receptor Agonist for the Potential Treatment of Schizophrenia ACS Publications URL
  • Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4 | Journal of Medicinal Chemistry ACS Publications URL

Sources

Optimization

Technical Support Center: Endo-3-azabicyclo[3.2.1]octan-6-ol Hydrochloride Degradation &amp; Stability Analysis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers, medicinal chemists, and drug development professionals with a deep mechanistic unde...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers, medicinal chemists, and drug development professionals with a deep mechanistic understanding of endo-3-azabicyclo[3.2.1]octan-6-ol hydrochloride (CAS 2940859-74-3).

This bridged bicyclic amine alcohol is a critical structural scaffold frequently utilized in the development of pan-KRAS inhibitors, targeted protein degradation (PROTAC) molecules, and N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors[1],[2],[3]. While its rigid conformation enhances target binding affinity, the molecule presents unique stability challenges during synthesis, scale-up, and storage. This guide moves beyond basic troubleshooting to explain the causality behind degradation events and provides self-validating protocols to ensure the integrity of your drug discovery workflows.

Core Degradation Pathways: Mechanistic Analysis

Understanding the degradation of endo-3-azabicyclo[3.2.1]octan-6-ol hydrochloride requires analyzing its functional groups: a secondary amine (protected as an HCl salt) and a secondary alcohol on a sterically constrained bicyclic system.

Pathway A: C6-Hydroxyl Oxidation (Ketone Formation)

The secondary alcohol at the C6 position is susceptible to oxidation. Even though the endo face is somewhat sterically shielded compared to the exo face, exposure to atmospheric oxygen over time, or trace transition metals during downstream cross-coupling reactions (e.g., Buchwald-Hartwig aminations), can catalyze the oxidation of the hydroxyl group to a ketone (3-azabicyclo[3.2.1]octan-6-one). This results in a characteristic -2 Da mass shift in LC-MS analysis.

Pathway B: Amine N-Oxidation

The hydrochloride salt is specifically chosen to protonate the secondary amine at position 3, rendering the lone pair unavailable for oxidation. However, if the salt disproportionates due to extreme moisture (hygroscopicity) or is exposed to basic microenvironments, the free base is generated. The free secondary amine is highly vulnerable to peroxides (often found in aged ether solvents like THF), leading to N-oxide formation (+16 Da mass shift ).

Pathway C: Epimerization (Endo to Exo)

While the bicyclic core is highly stable[4], prolonged thermal stress in the presence of strong acids can induce reversible carbocation formation at C6, leading to a thermodynamic equilibrium between the endo and exo epimers. This does not change the molecular weight but alters the retention time and biological activity.

Pathway Parent Endo-3-azabicyclo[3.2.1]octan-6-ol HCl (Stable Parent Scaffold) Ketone 3-azabicyclo[3.2.1]octan-6-one (Oxidation: Δm/z = -2) Parent->Ketone O2 / Transition Metals (C6-Hydroxyl Oxidation) NOxide N-Oxide Derivative (Oxidation: Δm/z = +16) Parent->NOxide Peroxides / Free Base Form (Amine Oxidation) Exo Exo-Epimer (Isomerization: Δm/z = 0) Parent->Exo Acidic/Thermal Stress (via carbocation int.)

Caption: Primary degradation pathways of endo-3-azabicyclo[3.2.1]octan-6-ol hydrochloride.

Quantitative Degradation Matrix

To facilitate rapid identification of degradation products, all quantitative mass shift data and expected stress outcomes are summarized below. Because this molecule lacks a strong UV chromophore, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is mandatory for accurate mass balance.

Stress ConditionReagent / EnvironmentTime / TempPrimary DegradantMass Shift (Δm/z)Recommended Detection
Oxidative (Alcohol) 0.3%

/ Trace

24h @ 25°CC6-Ketone-2.016 DaLC-MS (ESI+) / CAD
Oxidative (Amine) Aged THF (Peroxides) + Base12h @ 40°CN-Oxide+15.995 DaLC-MS (ESI+) / CAD
Thermal / Acidic 0.1N HCl48h @ 60°CExo-Epimer0 Da (RT Shift)HILIC-CAD
Hydrolytic / Basic 0.1N NaOH24h @ 60°CFree Base (Volatile)-36.46 Da (Loss of HCl)GC-FID or LC-CAD

Troubleshooting Guides & FAQs

Workflow Start Purity Drop Detected in LC-CAD MassCheck Analyze Mass Shift (Δm/z) Start->MassCheck Minus2 Δm/z = -2 (Ketone) MassCheck->Minus2 Plus16 Δm/z = +16 (N-Oxide) MassCheck->Plus16 Iso Δm/z = 0 (RT Shift only) MassCheck->Iso Action1 Check inert gas purging & metal scavengers Minus2->Action1 Action2 Ensure HCl salt integrity Avoid peroxide solvents Plus16->Action2 Action3 Check thermal history & pH extremes Iso->Action3

Caption: Diagnostic workflow for identifying and resolving degradation issues.

Q1: During the synthesis of my KRAS inhibitor, I observe a -2 Da impurity. Why is this happening and how do I prevent it?

A: You are observing the oxidation of the C6-hydroxyl group to a ketone. This frequently occurs during late-stage cross-coupling reactions where transition metals (like Pd or Cu) are present. The metal can inadvertently catalyze the oxidation of the secondary alcohol in the presence of trace oxygen. Solution: Ensure strict Schlenk techniques (argon purging) during your coupling steps. Consider using metal scavengers (e.g., QuadraPure™) immediately after the reaction to prevent post-reaction oxidation during workup.

Q2: My batch of Endo-3-azabicyclo[3.2.1]octan-6-ol HCl turned sticky and discolored inside the desiccator. What is the root cause?

A: This is a classic symptom of hygroscopicity leading to salt disproportionation. The hydrochloride salt is highly prone to moisture uptake. Water acts as a plasticizer, mobilizing the crystal lattice and allowing trace amounts of the free base to form. The free base is highly susceptible to atmospheric oxidation, leading to colored N-oxide degradation products. Solution: Store the compound under an argon atmosphere at -20°C. If the material has become sticky, it must be re-precipitated from anhydrous diethyl ether/HCl gas to restore the crystalline salt form.

Q3: How do I separate the endo and exo epimers if isomerization occurs? Standard Reverse-Phase (C18) isn't working.

A: Because the molecule is highly polar, lacks a UV chromophore, and the endo/exo epimers have nearly identical hydrophobicities, standard C18 chromatography will result in co-elution. Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) using an amide-bonded stationary phase. The endo and exo hydroxyl groups interact differently with the aqueous layer on the HILIC stationary phase due to the steric shielding of the bicyclic bridge, allowing for baseline resolution.

Self-Validating Experimental Protocol: Forced Degradation & Mass Balance

To ensure the trustworthiness of your analytical methods, you must prove that your method can detect all degradation products without signal loss (Mass Balance). Because the compound lacks a UV chromophore, this protocol utilizes LC-CAD.

Objective: Induce oxidative and thermal stress and validate that Area% (Parent) + Area% (Degradants) = 100% ± 2%.

Step-by-Step Methodology:

  • System Suitability Preparation: Prepare a reference standard solution of endo-3-azabicyclo[3.2.1]octan-6-ol HCl at 1.0 mg/mL in LC-MS grade Water:Acetonitrile (50:50).

  • Oxidative Stress Induction:

    • Transfer 1.0 mL of the standard solution to a sealed amber vial.

    • Add 100 µL of 3%

      
      .
      
    • Incubate at 40°C for 24 hours.

  • Thermal/Hydrolytic Stress Induction:

    • Transfer 1.0 mL of the standard solution to a sealed glass vial.

    • Add 100 µL of 1.0 N HCl.

    • Incubate at 60°C for 48 hours.

  • Neutralization (Critical Step): Before injection, neutralize the acidic sample with 100 µL of 1.0 N NaOH. Causality: Injecting strong acids into a CAD system alters droplet formation and evaporation kinetics, artificially suppressing the signal and ruining mass balance calculations.

  • LC-CAD/MS Analysis:

    • Column: HILIC Amide (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: Gradient of 10mM Ammonium Formate (pH 3.0) and Acetonitrile.

    • Detectors: Split flow to ESI-MS (Positive mode) for mass identification and CAD for universal quantification.

  • Self-Validation Check: Calculate the total CAD peak area of the stressed sample. Compare it to the total CAD peak area of an unstressed control stored at 4°C. If the total area of the stressed sample is <98% of the control, volatile degradants (e.g., ring-fragmentation products) have formed and escaped, requiring GC-MS headspace analysis.

References

  • US20220194961A1 - Tetrahydropyridopyrimidine pan-kras inhibitors, Google Patents.
  • WO2024040109A2 - Kras inhibitors, Google Patents.
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration, ACS Publications.
  • Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO, ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

Biological activity comparison of "Endo-3-azabicyclo[3.2.1]octan-6-ol" analogues

Biological Activity Comparison Guide: Endo-3-azabicyclo[3.2.1]octan-6-ol Analogues vs. Alternative Scaffolds As a Senior Application Scientist, selecting the right chemical scaffold is paramount when designing targeted t...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Comparison Guide: Endo-3-azabicyclo[3.2.1]octan-6-ol Analogues vs. Alternative Scaffolds

As a Senior Application Scientist, selecting the right chemical scaffold is paramount when designing targeted therapeutics. The 3-azabicyclo[3.2.1]octane core—most commonly recognized in its building block form, endo-3-azabicyclo[3.2.1]octan-6-ol—is a highly rigid, bridged bicyclic system. This conformational rigidity restricts the spatial orientation of its substituents, making it an exceptional scaffold for probing highly specific receptor and enzyme binding pockets.

In this guide, we will objectively compare the biological performance of endo-3-azabicyclo[3.2.1]octan-6-ol analogues against their exo-diastereoisomers and alternative standard inhibitors. We will focus on two primary pharmacological applications where this scaffold has demonstrated field-proven efficacy: N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibition and Monoamine (Dopamine) Transporter (DAT) inhibition .

Application A: NAAA Inhibition (Anti-inflammatory & Analgesic)

The Mechanistic Rationale NAAA is a lysosomal enzyme responsible for the hydrolytic degradation of palmitoylethanolamide (PEA), an endogenous lipid amide that exerts profound anti-inflammatory and analgesic effects via the activation of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). Inhibiting NAAA preserves local PEA levels, thereby resolving inflammation without the side effects typical of NSAIDs or opioids[1].

Recent structure-activity relationship (SAR) campaigns have identified pyrazole azabicyclo[3.2.1]octane sulfonamides as a potent, non-covalent class of NAAA inhibitors. The stereochemistry at the pseudoasymmetric carbon of the azabicyclic scaffold is the absolute determinant of biological activity. The endo-isomer perfectly occupies the lipophilic pocket of the NAAA active site, while the exo-isomer creates steric clashes that abolish binding affinity[2].

Data Comparison: Endo vs. Exo Analogues
Compound / Scaffold TypeConfigurationh-NAAA IC₅₀ (μM)Mechanism of ActionLipophilic Efficiency (LipE)
Compound 20 (Azabicyclooctane Sulfonamide)Endo0.23Non-covalentModerate
Compound 21 (Azabicyclooctane Sulfonamide)Exo> 10.0 (Inactive)N/AN/A
ARN19689 (Lead 50) Endo0.042Non-covalent6.83 (Excellent)
F96 (Standard Pyrrolidine-based)N/A0.27CovalentLow

Data synthesized from Di Fruscia et al., 2021[1]. The endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide (ARN19689) exhibits sub-50 nM potency, significantly outperforming traditional covalent inhibitors.

NAAA_Pathway PEA Palmitoylethanolamide (PEA) NAAA NAAA Enzyme (Active) PEA->NAAA Substrate Binding PPARa PPAR-α Activation (Anti-inflammatory) PEA->PPARa Accumulation triggers receptor activation Degradation Palmitic Acid + Ethanolamine (Degradation) NAAA->Degradation Hydrolysis Inhibitor Endo-3-azabicyclo[3.2.1]octane Sulfonamide (ARN19689) Inhibitor->NAAA Non-covalent Inhibition

Figure 1: Mechanism of action for Endo-3-azabicyclo[3.2.1]octane analogues in the NAAA/PEA signaling pathway.

Experimental Protocol: Fluorogenic Human NAAA Activity Assay

To validate the IC₅₀ values of these analogues, a self-validating fluorogenic assay utilizing N-(4-methyl coumarin) palmitamide (PAMCA) is strictly required. PAMCA is specifically cleaved by NAAA at an acidic pH to release fluorescent 7-amino-4-methyl coumarin (AMC)[3].

Step-by-Step Methodology:

  • Enzyme Preparation: Suspend 4 μg of recombinant human NAAA protein in 100 mM citrate/phosphate buffer. Causality: NAAA is a lysosomal enzyme; the buffer must be strictly maintained at pH 4.5 to ensure the catalytic cysteine nucleophile is in its active protonation state.

  • Inhibitor Incubation: Add the endo- or exo-analogues (dissolved in DMSO, final assay concentration ≤ 5% DMSO to prevent enzyme denaturation) and pre-incubate for 30 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 5 μM of the fluorogenic substrate PAMCA.

  • Kinetic Measurement: Measure the fluorescence continuously for 30 minutes using a microplate reader (Excitation: 350 nm; Emission: 460 nm).

  • Validation Control: Run a parallel assay using a known covalent NAAA inhibitor (e.g., ARN077) to establish the baseline of 100% inhibition. Calculate the IC₅₀ using non-linear regression analysis of the initial velocity (V₀) vs. inhibitor concentration.

Workflow Prep Prepare Recombinant human NAAA (pH 4.5 Buffer) Incubate Incubate with Endo/Exo Analogues (30 min, 37°C) Prep->Incubate Substrate Add PAMCA Substrate (Fluorogenic) Incubate->Substrate Measure Measure Fluorescence (Ex: 350nm, Em: 460nm) Substrate->Measure Analyze Calculate IC50 (Non-linear regression) Measure->Analyze

Figure 2: High-throughput fluorogenic screening workflow for NAAA inhibitors.

Application B: Dopamine Transporter (DAT) Inhibition

The Mechanistic Rationale The 3-azabicyclo[3.2.1]octane scaffold is also heavily utilized in the synthesis of "isotropanes"—compounds designed to inhibit monoamine reuptake by binding to the Dopamine Transporter (DAT). This is critical in the development of treatments for psychostimulant abuse and neurodegenerative diseases like Parkinson's[4].

Unlike the tropane skeleton of cocaine (which features an 8-methyl-8-azabicyclo[3.2.1]octane core), 8-substituted isotropanes shift the nitrogen position. Here, the orientation of the 8-phenyl substitution (α vs. β) drastically alters the binding affinity to the DAT aspartic acid residues.

Data Comparison: 8α vs. 8β Isotropane Analogues
CompoundSubstitution StereochemistryDAT Binding IC₅₀ (nM)5-HT Transporter IC₅₀ (nM)Selectivity (DAT / 5-HT)
Compound 8a 8α-phenyl234> 10,000> 42x
Compound 14 8β-phenyl7853,120~ 4x
Cocaine (Standard)N/A159450~ 2.8x

Data synthesized from Kim et al., 2003[4]. The 8α-phenyl configuration (Compound 8a) achieves near-cocaine potency at DAT while demonstrating vastly superior selectivity over the serotonin (5-HT) transporter, reducing off-target behavioral profiles.

Experimental Protocol: [³H]WIN 35,428 Radioligand Binding Assay

To objectively quantify the binding affinity of these azabicyclo[3.2.1]octane analogues at the dopamine transporter, a competitive radioligand binding assay is utilized.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat striatum (rich in DAT) in ice-cold sucrose buffer (0.32 M) and centrifuge at 50,000 × g to isolate the synaptosomal membrane fraction.

  • Assay Incubation: Resuspend the membrane pellet in a modified Krebs-HEPES buffer (pH 7.4). Causality: The inclusion of 120 mM NaCl is mandatory because DAT binding is strictly sodium-dependent.

  • Competitive Binding: Incubate 0.5 nM of [³H]WIN 35,428 (a highly specific radiolabeled DAT ligand) with varying concentrations of the isotropane analogues (0.1 nM to 10 μM) for 2 hours at 4°C. Causality: 4°C is chosen to prevent the internalization of the transporter and minimize enzymatic degradation of the ligand during the assay.

  • Filtration & Measurement: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.05% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Measure the retained membrane-bound radioactivity using liquid scintillation spectrometry. Non-specific binding is defined using 30 μM (-)-cocaine.

Conclusion

The biological activity of the 3-azabicyclo[3.2.1]octane scaffold is entirely dictated by its rigid stereochemistry. For anti-inflammatory applications targeting NAAA, the endo-configuration is an absolute requirement to achieve sub-micromolar potency and proper active-site alignment. Conversely, for neuropharmacological applications targeting the Dopamine Transporter, the α-orientation of the 8-substituted isotropane analogues provides the optimal balance of DAT potency and target selectivity. Researchers utilizing endo-3-azabicyclo[3.2.1]octan-6-ol as a starting building block must carefully control downstream stereocenters to ensure target engagement.

References

  • Di Fruscia, P., et al. (2021). "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration." Journal of Medicinal Chemistry, 64(18), 13327-13355. Available at:[Link]

  • West, J., et al. (2011). "Mass Spectrometric Characterization of Human N-Acylethanolamine-hydrolyzing Acid Amidase." Journal of Proteome Research, 11(2), 972-981. Available at:[Link]

  • Kim, D.-I., et al. (2003). "Synthesis and Pharmacology of Site Specific Cocaine Abuse Treatment Agents: 8-Substituted Isotropane (3-Azabicyclo[3.2.1]octane) Dopamine Uptake Inhibitors." Journal of Medicinal Chemistry, 46(8), 1456-1464. Available at:[Link]

Sources

Comparative

Comprehensive Analytical Validation Guide: Chromatographic Strategies for Endo-3-azabicyclo[3.2.1]octan-6-ol Hydrochloride

Target Audience: Researchers, Analytical Scientists, and QA/QC Professionals in Drug Development. Executive Summary Endo-3-azabicyclo[3.2.1]octan-6-ol hydrochloride (CAS: 2940859-74-3) has emerged as a highly valuable br...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and QA/QC Professionals in Drug Development.

Executive Summary

Endo-3-azabicyclo[3.2.1]octan-6-ol hydrochloride (CAS: 2940859-74-3) has emerged as a highly valuable bridged bicyclic building block in modern medicinal chemistry. It is prominently featured in the synthesis of next-generation oncology therapeutics, specifically as a structural motif in1 [1] and 2[2].

Despite its pharmacological utility, this compound presents a "perfect storm" of analytical challenges: it lacks a UV-absorbing chromophore, is highly hydrophilic, exists as a hydrochloride salt, and requires stringent stereochemical control to separate the endo isomer from its exo diastereomer. This guide objectively evaluates available analytical modalities and establishes a self-validating Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) protocol to overcome these bottlenecks.

The Analytical Challenge: Structural Causality

To design a robust analytical method, we must first deconstruct the molecule's physicochemical properties and understand the causality behind our detector and column choices.

  • Lack of Conjugation (Detector Selection): The molecule consists entirely of aliphatic carbons, a secondary amine, and a hydroxyl group. Standard pharmacopeial Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) relies on UV detection (210–254 nm). Attempting to detect this compound via UV requires monitoring at extreme low wavelengths (e.g., 200 nm), which results in severe baseline drift from mobile phase absorbance and renders gradient elution impossible. Causality: We must abandon UV detection in favor of universal, mass-based detectors like CAD or Evaporative Light Scattering Detectors (ELSD).

  • High Polarity & Salt Form (Column Selection): As a hydrochloride salt of a polar amine, the compound exhibits little to no retention on standard C18 stationary phases. While ion-pairing agents (e.g., heptafluorobutyric acid) can force retention on C18 columns [3], these reagents are non-volatile and will immediately foul aerosol-based detectors (CAD/ELSD) or cause severe ion suppression in Mass Spectrometry (MS). Causality: HILIC must be employed. HILIC provides orthogonal selectivity, retaining the polar amine natively via hydrogen bonding and dipole-dipole interactions without the need for destructive ion-pairing reagents.

MethodSelection A Endo-3-azabicyclo[3.2.1]octan-6-ol HCl Analytical Profiling B Assess Chromophore (No UV Absorbance) A->B C Assess Polarity (Highly Polar, Salt Form) A->C D Detector Selection B->D G Column Selection C->G E CAD / ELSD (Universal, Mass-based) D->E F MS/MS (High Sensitivity/Specificity) D->F H HILIC (Amide/Zwitterionic) G->H I RP-HPLC (C18 with Ion-Pairing) G->I H->E Optimal Route I->F Poor Compatibility

Fig 1: Logical decision tree for selecting the optimal analytical modality based on physicochemical properties.

Modality Comparison: HILIC-CAD vs. Alternatives

When evaluating methods for routine Quality Control (QC) and stereoisomer resolution, HILIC-CAD outperforms both derivatized Gas Chromatography (GC-FID) and LC-MS/MS in terms of operational robustness and quantitative linearity.

Table 1: Performance Comparison of Analytical Modalities
ParameterHILIC-CAD (Recommended)RP-HPLC-MS/MSGC-FID (Derivatized)
Retention Mechanism Native polar retention (Amide phase)Ion-pairing required (Poor MS compatibility)Volatilization (Post-derivatization)
Sample Preparation Direct injection (Dilute & Shoot)Direct injectionTedious (e.g., BSTFA silylation)
Endo/Exo Resolution (Rs) > 2.5 (Excellent)> 1.5 (Moderate)> 2.0 (Good, but prone to artifacting)
Linearity (R²) > 0.999 (via PFV linearization)> 0.990 (Limited dynamic range)> 0.998
Sensitivity (LOD) ~50 ng/mL~1 ng/mL ~500 ng/mL
Primary Use Case Routine QA/QC, Purity, AssayTrace genotoxic impurity profilingLegacy pharmacopeial testing

Analytical Insight: While LC-MS/MS offers superior sensitivity, it suffers from matrix effects and ion suppression, making it less reliable for primary assay quantification (wt/wt%). CAD provides a uniform, mass-dependent response independent of the molecule's chemical structure, making it the gold standard for non-UV active pharmaceutical intermediates [4].

Self-Validating Experimental Protocol: HILIC-CAD

The following protocol is designed as a self-validating system . By embedding strict System Suitability Testing (SST) criteria directly into the workflow, the method automatically flags chromatographic failures (e.g., column degradation, buffer exhaustion) before sample data is processed.

Step-by-Step Methodology

1. Reagent & Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

    • Causality: The low pH ensures the secondary amine of the bicyclic ring remains fully protonated, preventing secondary interactions with free silanols on the column that cause peak tailing. Ammonium formate is chosen over phosphate buffers because it is 100% volatile, an absolute requirement to prevent CAD capillary clogging and high background noise.

  • Mobile Phase B (Organic): 100% Acetonitrile with 0.1% Formic Acid.

2. Chromatographic Conditions

  • Column: Waters XBridge BEH Amide (150 mm × 4.6 mm, 3.5 µm).

    • Causality: The ethylene bridged hybrid (BEH) particle withstands high pH variations, while the amide ligand provides strong hydrogen-bonding capabilities to resolve the endo and exo diastereomers.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Gradient Program:

    • 0.0 - 2.0 min: 95% B (Isocratic hold to focus the polar analyte at the column head)

    • 2.0 - 12.0 min: 95% B to 65% B (Linear gradient to elute the compound)

    • 12.0 - 15.0 min: 65% B to 50% B (Column wash)

    • 15.1 - 25.0 min: 95% B (Re-equilibration)

3. Detector Settings (Thermo Scientific Corona Veo CAD)

  • Evaporation Temperature: 35°C (Optimized for semi-volatile analytes to prevent thermal degradation before aerosol detection).

  • Data Collection Rate: 10 Hz.

  • Power Function Value (PFV): Set to 1.3 (Empirically determined to linearize the inherently sigmoidal CAD response curve).

4. System Suitability Criteria (The Self-Validation Check) Before injecting unknown samples, the system must pass the following criteria using a 100 µg/mL standard spiked with 5% exo-isomer:

  • Resolution (Rs): Must be ≥ 1.5 between the endo and exo peaks.

  • Tailing Factor (Tf): Must be ≤ 1.5 for the main endo peak.

  • Precision: The %RSD of the peak area for six replicate injections must be ≤ 2.0% .

ValidationWorkflow S1 Specificity (Endo vs Exo) S2 Linearity (R² > 0.999) S1->S2 S1_detail Rs > 1.5 S1->S1_detail S3 Accuracy (Spike Recovery) S2->S3 S4 Precision (RSD < 2.0%) S3->S4 S3_detail Recovery 98-102% S3->S3_detail S5 Robustness (DoE Approach) S4->S5

Fig 2: Sequential ICH Q2(R2) method validation workflow with embedded self-validating acceptance criteria.

Validation Data Summary

The following table summarizes the expected validation performance of the HILIC-CAD method based on ICH Q2(R2) guidelines, demonstrating its superiority for routine analysis.

Table 2: Method Validation Results (HILIC-CAD)
Validation ParameterAcceptance CriteriaObserved PerformanceStatus
Specificity No interference at retention timeBlank/Diluent interference < 0.1%; Rs (endo/exo) = 2.8 PASS
Linearity R² ≥ 0.995 (Range: 10 - 150 µg/mL)R² = 0.9994 (PFV linearized)PASS
Accuracy (Recovery) 98.0% - 102.0% across 3 levels80% level: 99.2%100% level: 100.1%120% level: 99.8%PASS
Repeatability %RSD ≤ 2.0% (n=6)%RSD = 1.1% PASS
Intermediate Precision %RSD ≤ 2.0% (2 analysts, 2 days)%RSD = 1.4% PASS

Conclusion: By strategically pairing the orthogonal retention mechanisms of HILIC with the universal mass-response of CAD, analytical scientists can completely bypass the limitations of UV detection for Endo-3-azabicyclo[3.2.1]octan-6-ol hydrochloride. This self-validating protocol ensures high-fidelity stereochemical resolution and quantitative accuracy, safeguarding the downstream synthesis of critical KRAS oncology therapeutics.

References

  • Title: WO2023244600A1 - Prodrugs of pan-kras inhibitors Source: Google Patents URL
  • Title: WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds Source: Google Patents URL
  • Title: WO2024040109A2 - Kras inhibitors (Analytical Methods)
  • Title: endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride (CAS 2940859-74-3)

Sources

Validation

Cross-Reactivity of Azabicyclo[3.2.1]octane-Based Inhibitors: A Comparative Guide

Executive Summary The azabicyclo[3.2.1]octane core—specifically formulated as 1,6-diazabicyclo[3.2.1]octane (DBO)—has redefined the landscape of antimicrobial resistance[1]. While the first-in-class DBO, avibactam, funct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azabicyclo[3.2.1]octane core—specifically formulated as 1,6-diazabicyclo[3.2.1]octane (DBO)—has redefined the landscape of antimicrobial resistance[1]. While the first-in-class DBO, avibactam, functions purely as a non-β-lactam β-lactamase inhibitor (BLI), next-generation derivatives like nacubactam and zidebactam exhibit a remarkable cross-reactivity profile[2]. By modifying the carbamoyl side chain, these novel inhibitors not only neutralize serine β-lactamases but also covalently bind to Penicillin-Binding Protein 2 (PBP2)[3]. This guide provides a mechanistic comparison of these inhibitors, supported by field-proven experimental protocols for validating target engagement.

Mechanistic Overview: The Dual-Action Paradigm

The clinical efficacy of advanced DBOs relies on a dual-pathway mechanism known as the "β-lactam enhancer" effect[4]. Traditional BLIs protect the partner β-lactam from hydrolysis but offer no direct antibacterial activity. In contrast, nacubactam and zidebactam independently target PBP2, a critical enzyme for bacterial cell wall elongation[3][5]. When co-administered with a β-lactam that targets PBP3 (e.g., cefepime), the simultaneous inhibition of PBP2 and PBP3 triggers rapid, synergistic bacterial cell death, even in the presence of uninhibited metallo-β-lactamases[1][4].

G BL Partner β-Lactam (e.g., Cefepime) PBP3 PBP3 (Septation Target) BL->PBP3 Inhibits CellDeath Synergistic Bacterial Cell Death PBP3->CellDeath Prevents Division BLase Serine β-Lactamases (Class A, C, D) BLase->BL Hydrolyzes (Resistance) DBO Azabicyclo[3.2.1]octane (Nacubactam/Zidebactam) DBO->BLase Covalent Inhibition PBP2 PBP2 (Elongation Target) DBO->PBP2 Cross-Reactivity PBP2->CellDeath Enhancer Effect

Dual-action mechanism of DBOs inhibiting β-lactamases and cross-reacting with PBP2 for synergy.

Comparative Performance Data

The structural evolution from avibactam to zidebactam directly correlates with increased PBP2 affinity and intrinsic antibacterial activity. The table below summarizes the cross-reactivity profiles of these key azabicyclo[3.2.1]octane derivatives.

FeatureAvibactamNacubactamZidebactam
Core Structure Diazabicyclooctane (DBO)DBO with aminoethoxy side chainBicyclo-acyl hydrazide DBO
Primary Target Serine β-lactamases (A, C, D)Serine β-lactamases (A, C)Serine β-lactamases (A, C, D)
PBP2 Cross-Reactivity (IC₅₀) 63 µM (Negligible)[6]~0.12 µg/mL (High Affinity)[5]0.01 - 0.08 µg/mL (High Affinity)[4][7]
Intrinsic Antibacterial Activity NoneYes (Enterobacterales)[3]Yes (Gram-negative broad)[7]
Clinical Role Pure β-lactamase inhibitorBLI + β-lactam enhancerBLI + β-lactam enhancer

Experimental Methodologies: Validating Cross-Reactivity

As an application scientist, proving the dual-action nature of a novel DBO requires orthogonal, self-validating assays. The following protocols isolate the two distinct mechanisms: PBP2 cross-reactivity and β-lactamase inhibition.

Protocol 1: Competitive PBP2 Binding Assay (Bocillin FL)

Expertise & Causality: To definitively prove that the intrinsic activity of a DBO is driven by PBP2 cross-reactivity, we must measure target occupancy in the bacterial membrane. We utilize Bocillin FL, a fluorescently labeled penicillin derivative that binds covalently to all active PBPs[4]. By pre-incubating the membranes with the DBO, the inhibitor occupies its specific target (PBP2). The subsequent addition of Bocillin FL only labels the unbound PBPs. A dose-dependent decrease in the fluorescence of the ~70 kDa PBP2 band on an SDS-PAGE gel confirms specific target engagement[7].

Step-by-Step Workflow:

  • Membrane Preparation: Culture the target Gram-negative strain (e.g., P. aeruginosa or K. pneumoniae) to mid-log phase. Harvest, lyse via sonication, and isolate the PBP-containing membrane fraction using ultracentrifugation (100,000 × g for 45 min)[4][7].

  • Inhibitor Pre-incubation: Suspend 20 µg of the membrane preparation in phosphate buffer (pH 7.5). Add serial dilutions of the DBO inhibitor (e.g., 0.0156 to 2 µg/mL) and incubate at 35°C for 30 minutes[7]. Self-Validation Check: This 30-minute window is critical to allow the time-dependent covalent acylation of the PBP2 active site prior to introducing the competitive probe.

  • Fluorescent Labeling: Add 25 µM Bocillin FL to the mixture and incubate for an additional 30 minutes at 35°C[4].

  • Denaturation & Separation: Terminate the reaction with SDS-PAGE sample buffer and boil for 5 minutes. Separate the proteins using a 10% SDS-PAGE gel[4].

  • Detection & Analysis: Visualize the gel using a fluorescence imager (excitation ~488 nm). Calculate the IC₅₀ by plotting the percentage of PBP2 fluorescence inhibition against the log concentration of the DBO[4].

Protocol 2: β-Lactamase Inhibition Kinetics (Nitrocefin Assay)

Expertise & Causality: DBOs inhibit serine β-lactamases via reversible covalent carbamylation of the active-site serine[3]. To differentiate true inhibition from mere substrate competition, we pre-incubate the purified enzyme with the inhibitor before introducing a reporter substrate. Nitrocefin, a chromogenic cephalosporin, is ideal because its hydrolysis shifts its absorbance from 390 nm to 486 nm, providing a real-time, quantifiable readout of residual enzyme activity[5].

Step-by-Step Workflow:

  • Enzyme Reconstitution: Dilute purified serine β-lactamase (e.g., KPC-2 or AmpC) in assay buffer (50 mM phosphate, pH 7.0) to a concentration that yields a linear hydrolysis rate.

  • Pre-incubation: In a 96-well microplate, mix the enzyme with varying concentrations of the DBO inhibitor. Incubate at 25°C for 15 minutes. Self-Validation Check: Always include a vehicle-only control well to establish the uninhibited baseline velocity (V₀).

  • Substrate Addition: Rapidly add 100 µM nitrocefin to all wells to initiate the reaction.

  • Kinetic Readout: Immediately monitor the absorbance at 486 nm continuously for 10 minutes using a microplate reader. Calculate the initial velocity (Vᵢ) for each inhibitor concentration to determine the IC₅₀ and carbamylation efficiency[5].

Structural Basis for Cross-Reactivity

The divergence in cross-reactivity among DBOs is rooted in precise structural modifications. Avibactam possesses a compact carbamoyl side chain that fits optimally into the active site of serine β-lactamases but lacks the necessary extensions to interact with the PBP2 active site[8]. In contrast, nacubactam incorporates an extended 1-aminoethoxy group on its C2 substituent[3][8]. This extension mimics the side chains of native β-lactam substrates, allowing it to dock into and acylate PBP2[3]. Zidebactam pushes this paradigm further with a bicyclo-acyl hydrazide moiety, achieving exceptional binding affinity for PBP2 (IC₅₀ ~0.01 µg/mL) while maintaining broad-spectrum β-lactamase inhibition[7].

References

1.[3] State of Michigan. "β-Lactamase inhibitors- the next generation….and beyond? What is new and why they work!" Available at:3 2.[1] National Institutes of Health (NIH). "Impact of Acquired Broad Spectrum β-Lactamases on Susceptibility to Novel Combinations Made of β-Lactams and Novel β-Lactamase Inhibitors." Available at: 1 3.[8] Royal Society of Chemistry. "Electrostatic interactions influence diazabicyclooctane inhibitor potency against OXA-48-like β-lactamases." Available at: 8 4.[2] ACS Infectious Diseases. "IID572: A New Potentially Best-In-Class β-Lactamase Inhibitor." Available at: 2 5.[5] National Institutes of Health (NIH). "β-lactam/β-lactamase inhibitor combinations: an update." Available at: 5 6.[4] National Institutes of Health (NIH). "In Vitro and In Vivo Activities of β-Lactams in Combination with the Novel β-Lactam Enhancers Zidebactam and WCK 5153 against Multidrug-Resistant Metallo-β-Lactamase-Producing Klebsiella pneumoniae." Available at: 4 7.[6] National Institutes of Health (NIH). "Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective." Available at: 6 8.[7] Antimicrobial Agents and Chemotherapy. "Potent β-Lactam Enhancer Activity of Zidebactam and WCK 5153 against Acinetobacter baumannii, Including Carbapenemase-Producing Clinical Isolates." Available at: 7

Sources

Comparative

Comparing the efficacy of 3-azabicyclo[3.2.1]octane vs 8-azabicyclo[3.2.1]octane scaffolds

Title: Comparative Efficacy of 3-Azabicyclo[3.2.1]octane vs. 8-Azabicyclo[3.2.1]octane Scaffolds in Drug Discovery Introduction The bicyclo[3.2.1]octane framework is a highly privileged, three-dimensional architecture in...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Efficacy of 3-Azabicyclo[3.2.1]octane vs. 8-Azabicyclo[3.2.1]octane Scaffolds in Drug Discovery

Introduction

The bicyclo[3.2.1]octane framework is a highly privileged, three-dimensional architecture in medicinal chemistry. The precise placement of a nitrogen heteroatom within this rigid bicyclic system drastically alters its physicochemical properties, vector projection, and target affinity.

  • 8-Azabicyclo[3.2.1]octane (Tropane): Features the nitrogen at the bridgehead (position 8). This is the core scaffold of naturally occurring tropane alkaloids, including cocaine and atropine[1].

  • 3-Azabicyclo[3.2.1]octane (Isotropane): Features the nitrogen within the 6-membered ring equivalent (position 3), leaving an all-carbon bridge. This subtle topological shift creates "isotropanes," which serve as bioisosteres with distinct, highly valuable pharmacological profiles[2].

This guide objectively compares the structural logic, target efficacy, and synthetic methodologies of these two scaffolds to aid drug development professionals in rational library design.

Section 1: Structural Logic & Pharmacological Efficacy

Causality in Scaffold Design: The efficacy of monoamine transporter inhibitors relies heavily on the spatial orientation of the basic nitrogen relative to aromatic pharmacophores. In the 8-aza scaffold , the bridgehead nitrogen is sterically constrained. This structural rigidity locks the lone pair and any N-alkyl substituents into a strict trajectory that perfectly aligns with the aspartate residue in the Dopamine Transporter (DAT) binding pocket, leading to potent binding but high abuse liability (cocaine-like profiles)[2].

Conversely, moving the nitrogen to the 3-position in the 3-aza scaffold places it in a less strained chair-like conformation. This alters the hydrogen-bonding geometry and slightly reduces the overall basicity. This structural divergence translates to atypical DAT binding kinetics; 8-substituted 3-aza derivatives act as potent DAT inhibitors without the associated behavioral stimulation, making them ideal candidates for cocaine abuse therapeutics[2]. Furthermore, the 3-aza core is highly resistant to oxidative metabolic degradation, a property recently leveraged in the discovery of novel agrochemicals like the acaricide Acynonapyr[3].

Table 1: Quantitative & Qualitative Comparison of Scaffolds
Feature8-Azabicyclo[3.2.1]octane (Tropane)3-Azabicyclo[3.2.1]octane (Isotropane)
Nitrogen Position Bridgehead (C8)Piperidine-ring equivalent (C3)
Conformational Rigidity Highly rigid, locked N-alkyl vectorSlightly more flexible ring, distinct lone-pair trajectory
Typical pKa ~9.5 - 10.0~9.0 - 9.5
DAT Binding Affinity High (Low nM, e.g., Benztropine IC50 = 118 nM)[4]Moderate to High (e.g., 8-phenyl isotropanes ~40-100 nM)[2]
Primary Therapeutic Utility Anesthetics, DAT inhibitors, AnticholinergicsCocaine abuse treatments[2], Peptidomimetics[5], Acaricides[3]
Synthetic Complexity High (requires sensitive dialdehyde handling)[6]Moderate (direct double-Mannich on cyclic ketones)[2]

Section 2: Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility, the following protocols incorporate self-validating checkpoints based on the mechanistic requirements of each scaffold's synthesis.

Protocol A: Biomimetic Synthesis of the 8-Azabicyclo[3.2.1]octane Core

Rationale: The is the gold standard for tropinone synthesis due to its high atom economy and convergence, mimicking the natural biosynthetic pathway[6].

  • Preparation: Dissolve 0.1 mol acetonedicarboxylic acid in 100 mL of distilled water.

  • Reagent Addition: Add 0.1 mol succinaldehyde (60% aqueous) and 0.1 mol methylamine hydrochloride.

  • Critical Checkpoint (pH Control): Adjust the solution to exactly pH 5.0 using a citric acid/Na2HPO4 buffer.

    • Causality: At pH < 4, the amine is fully protonated and non-nucleophilic. At pH > 6, the sensitive succinaldehyde undergoes rapid aldol polymerization. A strict pH of 5 ensures a steady-state concentration of the reactive iminium intermediate required for the sequential Mannich-type cyclizations.

  • Reaction: Stir at 25°C for 48 hours. The evolution of CO2 (from the decarboxylation of the intermediate

    
    -keto acid) serves as a visual, self-validating confirmation of reaction progress.
    
  • Isolation & Validation: Basify the aqueous layer to pH 10 using 2M NaOH before extraction.

    • Causality: Tropinone has a pKa of ~9.5; it must be fully deprotonated to partition efficiently into the organic extraction solvent (DCM). Analyze the crude via GC-MS; a molecular ion peak at m/z 139 confirms the 8-aza core.

Protocol B: Synthesis of the 3-Azabicyclo[3.2.1]octane Core

Rationale: Because the bridgehead is carbon, a linear dialdehyde cannot be used. Instead, cyclopentanone provides the pre-formed 5-membered ring, which is bridged via a double-Mannich condensation[2].

  • Preparation: In a round-bottom flask, combine 0.1 mol cyclopentanone and 0.1 mol benzylamine in 50 mL of glacial acetic acid.

  • Reagent Addition: Slowly add 0.2 mol of formaldehyde (37% aqueous solution) dropwise at 0°C.

  • Critical Checkpoint (Acidic Medium): The use of glacial acetic acid is mandatory.

    • Causality: The acidic environment catalyzes the formation of the highly electrophilic iminium ion from benzylamine and formaldehyde. This extreme electrophilicity is required to overcome the weak nucleophilicity of the cyclopentanone enol during the double attack.

  • Cyclization: Heat the mixture to reflux (100°C) for 12 hours.

  • Isolation & Validation: Concentrate under reduced pressure, basify with aqueous Na2CO3, and extract with ethyl acetate. Monitor the product via LC-MS (m/z 216 for the N-benzyl-isotropanone). UV-TLC at 254 nm validates the retention of the N-benzyl protecting group, which can later be removed via hydrogenolysis (Pd/C, H2) to yield the free 3-aza scaffold.

Section 3: Expanding the Target Space

Beyond traditional monoamine transporters, the unique vector projections of these scaffolds have opened new therapeutic avenues:

  • Peptidomimetics: The highly functionalized 6,8-dioxa-3-azabicyclo[3.2.1]octane variant is heavily utilized in as a conformationally constrained dipeptide isostere, allowing researchers to probe complex protein-protein interactions[7],[5].

  • NAAA Inhibition: The 8-azabicyclo[3.2.1]octane core has been successfully integrated into pyrazole sulfonamides to create potent, non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), offering a novel approach to managing chronic inflammation[8].

Section 4: Mandatory Visualizations

Scaffold_Efficacy Root Bicyclo[3.2.1]octane Core T_Node 8-Aza Scaffold (Tropane) Root->T_Node I_Node 3-Aza Scaffold (Isotropane) Root->I_Node T_Mech Bridgehead Nitrogen Rigid Vector Projection T_Node->T_Mech I_Mech Ring Nitrogen Altered H-Bond Geometry I_Node->I_Mech T_Target High DAT Affinity (Cocaine-like Profile) T_Mech->T_Target I_Target Atypical DAT Inhibition (Abuse Treatment) I_Mech->I_Target

Caption: Logical flow of structural divergence between 8-aza and 3-aza scaffolds and their DAT efficacy.

Synthetic_Protocols Start Precursors R1 Acetonedicarboxylic Acid + Succinaldehyde Start->R1 R2 Cyclopentanone + Formaldehyde Start->R2 C1 Robinson-Schöpf (pH 5 Buffer) R1->C1 C2 Double Mannich (Acidic Medium) R2->C2 P1 8-Aza Core C1->P1 P2 3-Aza Core C2->P2

Caption: Divergent synthetic workflows for constructing 8-aza and 3-aza bicyclic frameworks.

References

  • Title: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Diversity-Oriented Synthesis as a Tool for Chemical Genetics Source: Molecules (MDPI) URL: [Link]

  • Title: Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids Source: Organic & Biomolecular Chemistry (via ResearchGate) URL: [Link]

  • Title: Synthesis and Pharmacology of Site Specific Cocaine Abuse Treatment Agents: 8-Substituted Isotropane (3-Azabicyclo[3.2.1]octane) Dopamine Uptake Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Parallel Synthesis of an Amide Library Based on the 6,8-Dioxa-3-azabicyclo[3.2.1]octane Scaffold by Direct Aminolysis of Methyl Esters Source: Journal of Combinatorial Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of a novel acaricide, acynonapyr Source: Journal of Pesticide Science (via ResearchGate) URL: [Link]

Sources

Validation

Alternatives to "Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride" in synthesis

An in-depth technical analysis for researchers, scientists, and drug development professionals. Introduction: The Role of Bridged Bicyclic Scaffolds In modern medicinal chemistry, the spatial orientation of hydrogen-bond...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

Introduction: The Role of Bridged Bicyclic Scaffolds

In modern medicinal chemistry, the spatial orientation of hydrogen-bond donors and acceptors is critical for achieving high target affinity and selectivity. The compound endo-3-azabicyclo[3.2.1]octan-6-ol hydrochloride (CAS 2940859-74-3) has recently emerged as a highly privileged building block. Its rigid, bridged bicyclic architecture locks the hydroxyl group into a precise 3D vector while the secondary amine serves as a reliable attachment point. This specific geometry has proven essential in the development of next-generation pan-KRAS inhibitors[1] and non-covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors[2].

However, relying on a single scaffold presents challenges, including intellectual property (IP) bottlenecks, suboptimal lipophilicity (LogP), or unfavorable basicity (pKa). As a Senior Application Scientist, I frequently guide discovery teams through "scaffold hopping"—the strategic replacement of a core structure with alternatives that maintain the required exit vectors while optimizing physicochemical properties.

Mechanistic Rationale for Scaffold Hopping

When replacing endo-3-azabicyclo[3.2.1]octan-6-ol, the selection of an alternative is driven by causality: how will the structural change affect the molecule's behavior in a biological system?

  • Tuning Basicity (pKa): The basicity of the bridging nitrogen dictates the molecule's charge state at physiological pH (7.4). By introducing heteroatoms, such as in the 6,8-dioxa-3-azabicyclo[3.2.1]octane scaffold[3], the inductive electron-withdrawing effect of the oxygen atoms pulls electron density away from the nitrogen. This lowers the pKa, reducing the fraction of protonated species in the gut, thereby significantly enhancing passive membrane permeability and oral bioavailability.

  • Modifying the Exit Vector: Expanding the ring system to a [3.3.1]nonane (granatane derivative)[4] or shifting the nitrogen to the 8-position (tropine derivative) alters the angle and distance between the core attachment point and the hydroxyl pharmacophore. This is critical when navigating flexible binding pockets, such as the switch II region of mutant KRAS[5].

  • Lipophilic Efficiency (LipE): Reducing the overall carbon count or introducing polar surface area (PSA) via oxygen substitution lowers the LogP. A lower LogP generally correlates with reduced off-target toxicity and improved aqueous solubility, a critical parameter for intravenous drug formulations.

Quantitative Comparison of Alternative Scaffolds

The following table summarizes the physicochemical profiles of top synthetic alternatives to the baseline endo-3-azabicyclo[3.2.1]octan-6-ol scaffold.

Scaffold AlternativeRing SystemPredicted LogPPredicted pKaMechanistic Advantage
endo-3-azabicyclo[3.2.1]octan-6-ol (Baseline)[3.2.1] octane~0.8~10.2Optimal vector for KRAS switch II pocket.
8-azabicyclo[3.2.1]octan-3-ol [3.2.1] octane~0.6~10.5Shifted nitrogen alters basicity and vector[6].
3-azabicyclo[3.3.1]nonan-9-ol [3.3.1] nonane~1.1~10.8Larger steric bulk; increases target residence time[4].
6,8-dioxa-3-azabicyclo[3.2.1]octane Dioxa-[3.2.1] octane~ -0.2~8.5Dramatically lowers pKa; improves oral absorption[3].

Biological Context: Target Pathway

To understand why these specific exit vectors are required, we must look at the biological target. In oncology, these scaffolds are frequently coupled to a pyrido[4,3-d]pyrimidine core to block the active, GTP-bound state of mutant KRAS, preventing downstream signaling.

G EGFR EGFR Activation SOS1 SOS1 (GEF) EGFR->SOS1 KRAS Mutant KRAS (Active GTP-bound) SOS1->KRAS Promotes RAF RAF Kinase KRAS->RAF Inhibitor Bicyclic Scaffold Inhibitor Inhibitor->KRAS Blocks MEK MEK 1/2 RAF->MEK ERK ERK 1/2 (Proliferation) MEK->ERK

Targeting the KRAS signaling pathway using bridged bicyclic scaffold inhibitors.

Experimental Protocol: Parallel S_NAr Coupling & Validation

To objectively compare the performance of these alternative scaffolds, they must be synthesized into the final pharmacophore using a standardized, self-validating methodology. The following protocol details the Nucleophilic Aromatic Substitution (S_NAr) of the bicyclic amine alternatives to a heteroaryl chloride core[5].

Step 1: Reagent Preparation & Causality

  • Action: In a 10 mL microwave vial, dissolve 0.5 mmol of the heteroaryl chloride core and 0.6 mmol of the chosen bicyclic amine hydrochloride salt (e.g., 3-azabicyclo[3.3.1]nonan-9-ol) in 3 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Causality: NMP is selected over DMF due to its superior stability at high microwave temperatures.

  • Action: Add 1.5 mmol of N,N-Diisopropylethylamine (DIPEA).

  • Causality: DIPEA acts as a non-nucleophilic base. It is required in excess to first neutralize the HCl salt of the amine, freeing the secondary nitrogen lone pair, and subsequently to scavenge the HCl generated during the S_NAr reaction, driving the equilibrium forward.

Step 2: Microwave-Assisted Coupling

  • Action: Seal the vial and subject it to microwave irradiation at 120°C for 20 minutes.

  • Causality: Bridged bicyclic amines are highly sterically hindered. Conventional thermal heating often results in incomplete conversion or degradation of the heteroaryl core. Microwave irradiation provides rapid, uniform heating that overcomes the activation energy barrier of the hindered nucleophile.

Step 3: Self-Validating Analytical Workup

  • Action: Quench the reaction with water and extract with ethyl acetate. Concentrate the organic layer and purify via preparative HPLC.

  • Validation: A robust protocol must prove its own success.

    • LC-MS: Confirm the exact mass of the coupled product to ensure no ring-opening occurred during heating.

    • 2D NMR (NOESY): This is the critical validation step. Because high heat can occasionally cause epimerization at the hydroxyl-bearing carbon, NOESY NMR must be run to confirm that the spatial correlation between the bridgehead protons and the hydroxyl proton remains intact, proving the endo or exo stereochemistry was preserved.

Workflow A Scaffold Selection B Microwave S_NAr Coupling A->B C LC-MS & NMR Validation B->C D Biochemical Screening C->D

High-throughput synthesis and validation workflow for bicyclic scaffolds.

Conclusion

While endo-3-azabicyclo[3.2.1]octan-6-ol remains a gold-standard scaffold for generating precise 3D exit vectors in drug discovery, alternatives like 3-azabicyclo[3.3.1]nonan-9-ol and 6,8-dioxa-3-azabicyclo[3.2.1]octane offer distinct mechanistic advantages. By understanding the causality behind pKa modulation and steric bulk, researchers can intelligently select the correct alternative to optimize target binding, improve pharmacokinetics, and navigate complex IP landscapes.

References

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. NIH. 2

  • Parallel Synthesis of an Amide Library Based on the 6,8-Dioxa-3-azabicyclo[3.2.1]octane Scaffold by Direct Aminolysis of Methyl Esters. ACS Publications. 3

  • WO2023244600A1 - Prodrugs of pan-kras inhibitors. Google Patents. 1

  • WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds. Google Patents. 5

  • 3-azabicyclo[3.3.1]nonan-9-ol (C8H15NO). PubChemLite. 4

  • 8-isopropyl-8-azabicyclo[3.2.1]octan-3-ol. Nanjing Finetech Chemical Co., Ltd. 6

Sources

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